molecular formula C21H22NO4Cl·xH2O B600634 Palmatine chloride hydrate CAS No. 207605-36-5

Palmatine chloride hydrate

Cat. No.: B600634
CAS No.: 207605-36-5
M. Wt: 387.86 (anhydrous basis)
Attention: For research use only. Not for human or veterinary use.
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Description

Palmatine chloride hydrate is a naturally occurring quaternary isoquinoline alkaloid found in medicinal plants such as Coptis chinensis Franch. and Phellodendron amurense Rupr. . It serves as a key active metabolite and a multi-target agent in modern pharmacological research . In oncology, palmatine demonstrates potent cytotoxic and anti-invasive properties. Research in prostate cancer models shows it selectively inhibits cancer cell growth and invasion by targeting the ribosomal protein S6 (rpS6)/NF-κB/FLIP signaling axis, presenting a promising strategy for cancers with constitutive activation of this pathway . Its mechanisms also include functioning as a selective topoisomerase I and II poison, disrupting essential enzymatic processes in cells . Beyond oncology, its research value extends to neurological and metabolic diseases. The compound exhibits notable blood-brain barrier permeability, making it a candidate for investigating central nervous system disorders . Its multi-target mechanisms are linked to the regulation of key signaling pathways, including the inhibition of NF-κB/NLRP3 for anti-inflammatory effects, activation of the Nrf2/HO-1 pathway for antioxidant activity, and modulation of AMPK/mTOR for metabolic regulation . These diverse actions make this compound a versatile tool for probing complex disease mechanisms and bridging traditional medicinal applications with modern therapeutic discovery.

Properties

CAS No.

207605-36-5

Molecular Formula

C21H22NO4Cl·xH2O

Molecular Weight

387.86 (anhydrous basis)

Synonyms

2,3,9,10-Tetramethoxyprotoberberinchloride hydrate

Origin of Product

United States

Pharmacological Activities and Therapeutic Potential in Preclinical Models

Anticancer Efficacy in In Vitro and In Vivo Preclinical Models

Palmatine (B190311) chloride hydrate (B1144303) exhibits a broad spectrum of anticancer activities, as evidenced by numerous preclinical studies. researchgate.net These studies have shown its effectiveness in inhibiting tumor growth and spread across various cancer types. researchgate.net The compound's multifaceted approach to combating cancer involves targeting several key cellular processes that are fundamental to tumor development and progression.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A fundamental aspect of palmatine chloride hydrate's anticancer activity is its ability to inhibit the proliferation of cancer cells. This has been observed in a range of cancer cell lines, including those of the prostate and colon. nih.govnih.gov For instance, studies on androgen-independent prostate cancer cell lines, such as PC-3 and DU145, have shown a significant dose-dependent inhibition of cell proliferation upon treatment with palmatine. nih.gov In DU145 cells, a concentration of 10 μg/ml was sufficient to inhibit growth by approximately 50%, while the same concentration led to a 38% decrease in the proliferation of PC-3 cells. nih.gov Notably, palmatine displayed minimal effect on the proliferation of androgen-responsive LNCaP prostate cancer cells and non-tumorigenic RWPE-1 prostate cells, suggesting a selective action against more aggressive cancer phenotypes. nih.gov Similarly, palmatine has been shown to significantly inhibit the proliferation of colon cancer cells in vitro. nih.gov

Table 1: Effect of Palmatine on Cancer Cell Proliferation

Cancer Cell LineConcentrationObserved EffectSource
DU145 (Prostate)10 µg/ml~50% growth inhibition nih.gov
PC-3 (Prostate)10 µg/ml~38% decrease in proliferation nih.gov
LNCaP (Prostate)Up to 10 µg/mlMinimal effect (<10%) nih.gov
HCT-116, SW480, HT-29 (Colon)0-1128 µMDose-dependent decrease in cell viability medchemexpress.com

Induction of Apoptosis in Neoplastic Cells

Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells. In colon cancer cells, palmatine treatment has been demonstrated to promote the expression of pro-apoptotic proteins such as P53, P73, Caspase-3, and Caspase-9. nih.govmedchemexpress.com It also leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl. nih.gov This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and triggers the release of cytochrome c, ultimately leading to the activation of the caspase cascade and apoptotic cell death. nih.gov Furthermore, studies in canine mammary gland tumor cells have shown that palmatine induces an increase in both early and late apoptotic cells. nih.gov

Attenuation of Cancer Cell Invasion and Migration

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of malignancy. This compound has demonstrated the capacity to attenuate these processes. researchgate.netnih.gov In prostate cancer cells, palmatine treatment has been associated with a decrease in the activation of NF-κB, a transcription factor that plays a critical role in invasion. nih.gov This, in turn, affects the expression of downstream target genes involved in cell invasion. nih.gov Studies have also shown that palmatine can inhibit the migration of canine mammary gland tumor cells. nih.gov The inhibition of invasion and migration is a key component of palmatine's potential to prevent the spread of cancer.

Table 2: Impact of Palmatine on Cancer Cell Invasion and Migration

Cancer TypeObserved EffectAssociated Molecular ChangesSource
Prostate CancerInhibition of invasionDecreased activation of NF-κB nih.gov
Canine Mammary Gland TumorSuppression of migrationInhibition of PI3K/AKT pathway nih.gov

Antiangiogenic Effects in Preclinical Settings

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Palmatine has been shown to possess antiangiogenic properties in preclinical models. researchgate.netnih.gov In a study involving a canine mammary gland tumor xenograft model, palmatine treatment was found to disrupt the tumor vasculature. nih.gov This antiangiogenic effect is believed to be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for endothelial cell proliferation and tube formation. nih.gov By suppressing angiogenesis, palmatine can effectively starve tumors of the nutrients and oxygen they need to grow.

Antimetastatic Properties in Animal Models

The ability of palmatine to inhibit cancer cell invasion and migration, coupled with its antiangiogenic effects, contributes to its antimetastatic properties, which have been observed in animal models. lktlabs.comfrontiersin.org In a mouse model of triple-negative breast cancer, palmatine was shown to attenuate metastatic lung colonization. frontiersin.orgnih.gov The administration of palmatine preserved lung morphology and was associated with a decrease in the expression of metastasis-associated protein 1 (MTA1) and an increase in the tumor suppressor p53. frontiersin.org Furthermore, in a canine mammary gland tumor xenograft model, palmatine was found to inhibit metastasis to adjacent lymph nodes. nih.gov These findings highlight the potential of palmatine to prevent the spread of cancer to distant organs, a major cause of cancer-related mortality. frontiersin.org

Anti-inflammatory Actions and Immunomodulation

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties across a variety of preclinical models. Its mechanisms of action are multifaceted, primarily involving the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Reduction of Inflammatory Mediators in Cellular Systems

In vitro studies have consistently shown palmatine's ability to inhibit the production of key inflammatory molecules in various cell types. In goat endometrial epithelial cells, palmatine treatment has been found to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 induced by lipopolysaccharide (LPS) nih.gov. Similarly, in a gouty arthritis model using THP-1 macrophages, palmatine dose-dependently decreased the mRNA expression and levels of pro-inflammatory cytokines including IL-1β, IL-6, IL-18, and TNF-α researchgate.net. This reduction in inflammatory mediators is attributed to palmatine's ability to inhibit signaling pathways such as the TRIF-dependent NF-κB pathway nih.gov. Further research has elucidated that palmatine exerts its anti-inflammatory effects by inhibiting NLRP3 inflammasome activation and NF-κB signaling nih.gov.

Table 1: Effect of Palmatine on Inflammatory Mediator Production in Cellular Systems

Cell Type Inducing Agent Inflammatory Mediators Reduced Key Signaling Pathway(s) Inhibited Reference
Goat Endometrial Epithelial Cells Lipopolysaccharide (LPS) TNF-α, IL-1β, IL-6, NO, MMP-9, MMP-2 TRIF-dependent NF-κB nih.gov
THP-1 Macrophages Monosodium Urate (MSU) Crystals + LPS IL-1β, IL-6, IL-18, TNF-α NF-κB/NLRP3 researchgate.net
RAW 264.7 Cells - Inflammatory Cytokines JAK3/STAT3 nih.gov

Impact on Leukocyte Migration and Edema Formation in Preclinical Studies

Preclinical studies in animal models have provided evidence for palmatine's ability to mitigate inflammatory responses in vivo, including the migration of leukocytes and the formation of edema. In a rat model of chronic spontaneous urticaria, treatment with palmatine was effective in alleviating skin lesions, reducing itching, and diminishing mast cell degranulation nih.gov. Notably, the study also observed that palmatine treatment led to a reduction in neutrophil recruitment, indicating an inhibitory effect on leukocyte migration to the site of inflammation nih.gov. Furthermore, in a mouse model of gouty arthritis, palmatine was shown to attenuate the infiltration of neutrophils into the joint synovitis researchgate.net. These findings suggest that palmatine can modulate the inflammatory cascade that leads to tissue swelling and damage.

Neuroprotective Effects in Experimental Models

This compound has emerged as a promising neuroprotective agent in various experimental models, demonstrating its potential to counteract neurodegenerative processes. Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-amyloidogenic properties nih.govresearchgate.netbiomol.comnih.gov.

Amelioration of Cognitive Deficits in Animal Models

Studies in murine models have highlighted palmatine's capacity to enhance cognitive function and reverse memory impairments. Palmatine has been shown to significantly improve learning and memory in mice, as demonstrated by their performance in the elevated plus maze and Morris water maze tasks nih.govresearchgate.net. A key mechanism underlying this cognitive enhancement is believed to be the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning nih.gov. In fact, palmatine has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) caymanchem.com. Furthermore, palmatine has been observed to reverse amnesia induced by scopolamine and diazepam in mice nih.gov. In a rat model of Alzheimer's disease, palmatine treatment enhanced the capacity for learning and memory in the Morris water maze and eight-arm maze tests nih.gov.

Table 2: Effects of Palmatine on Cognitive Function in Animal Models

Animal Model Cognitive Task Key Findings Proposed Mechanism(s) Reference
Mice Elevated Plus Maze, Morris Water Maze Improved learning and memory Inhibition of acetylcholinesterase, antioxidant activity nih.gov
Mice - Reversed scopolamine- and diazepam-induced amnesia Inhibition of acetylcholinesterase, involvement of GABA-benzodiazepine pathway nih.gov
Alzheimer's Disease Model Rats Morris Water Maze, Eight-Arm Maze Enhanced learning and memory capacity Activation of autophagy signaling pathway, improvement of gut barrier changes nih.gov

Protection Against Amyloid-β Induced Neurotoxicity in C. elegans Models

The nematode Caenorhabditis elegans has been utilized as a model organism to study the neuroprotective effects of palmatine against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. In transgenic C. elegans models expressing human Aβ, treatment with palmatine significantly delayed the onset of paralysis caused by Aβ aggregation nih.govnih.gov. This protective effect is associated with a reduction in Aβ oligomerization and deposition nih.govnih.gov. Furthermore, palmatine was found to decrease the levels of reactive oxygen species (ROS) in these models, highlighting its antioxidant properties in combating Aβ-induced oxidative stress nih.govnih.gov. The neuroprotective mechanism also involves the upregulation of stress resistance-related genes nih.govnih.gov.

Modulation of Neurobehavioral Parameters in Oxidative Stress Models

Palmatine has been shown to positively modulate neurobehavioral parameters in animal models of oxidative stress. In a mouse model of depression induced by lipopolysaccharide (LPS), palmatine administration improved anxiety-like behavior researchgate.net. This was accompanied by a significant improvement in brain damage caused by neuroinflammation researchgate.net. The protective effects of palmatine in these models are linked to its ability to enhance the antioxidant defense system. For instance, in a paraquat-induced oxidative damage model in C. elegans, palmatine treatment enhanced resistance to oxidative stress nih.gov. It has been shown to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) nih.gov. By scavenging free radicals and bolstering the endogenous antioxidant system, palmatine helps to mitigate the neuronal damage and behavioral deficits associated with oxidative stress nih.gov.

Antimicrobial and Antiviral Properties

This compound has demonstrated a broad spectrum of antimicrobial and antiviral activities in preclinical studies, indicating its potential as a lead compound for the development of new therapeutic agents.

Palmatine and its derivatives have shown notable antibacterial effects against a variety of bacterial pathogens, including those resistant to conventional antibiotics. Research has particularly highlighted its efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers and other stomach conditions. Synthetic derivatives of palmatine have been developed that exhibit potent activity against metronidazole-resistant H. pylori strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL mdpi.comresearchgate.net.

Studies have also explored the antibacterial spectrum of palmatine derivatives against other clinically relevant bacteria. Certain 9-O-substituted derivatives of palmatine have demonstrated a significant increase in activity, between 2- and 64-fold, against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus when compared to the parent compound nih.govnih.gov. In contrast, these derivatives exhibited weaker inhibitory effects on Gram-negative bacteria like Proteus mirabilis and Escherichia coli nih.govnih.gov.

Bacterial StrainCompoundObserved Efficacy (MIC)
Metronidazole-resistant Helicobacter pyloriPalmatine Derivatives4–16 μg/mL
Bacillus subtilis (Gram-positive)9-O-substituted Palmatine Derivatives2- to 64-fold increased activity compared to Palmatine
Staphylococcus aureus (Gram-positive)9-O-substituted Palmatine Derivatives2- to 64-fold increased activity compared to Palmatine
Proteus mirabilis (Gram-negative)9-O-substituted Palmatine DerivativesWeaker inhibitory effects
Escherichia coli (Gram-negative)9-O-substituted Palmatine DerivativesWeaker inhibitory effects

Palmatine has been identified as an inhibitor of several pathogenic viruses. It has shown the ability to suppress West Nile Virus (WNV) with a 50% effective concentration (EC50) of 3.6 μM and a 50% cytotoxicity concentration (CC50) of 1,031 μM, indicating a high selectivity index nih.govspringermedicine.comresearchgate.net. The mechanism of action against WNV involves the inhibition of the viral NS2B-NS3 protease, with a 50% inhibitory concentration (IC50) of 96 μM nih.govspringermedicine.comresearchgate.netresearchgate.net.

Research has also demonstrated the dose-dependent suppression of Dengue virus (DENV) and Yellow Fever Virus (YFV) by palmatine nih.govspringermedicine.com. One study reported a 94.95% inhibition of DENV at a concentration of 100 μM google.com. Furthermore, palmatine has shown efficacy against Infectious Bronchitis Virus (IBV), a type of coronavirus, with an IC50 value of 7.76 μM researchgate.net. The proposed antiviral mechanisms of palmatine include disrupting virus binding and entry into host cells, as well as affecting viral stability researchgate.net.

VirusObserved EfficacyValue
West Nile Virus (WNV)EC503.6 μM
CC501,031 μM
IC50 (NS2B-NS3 protease)96 μM
Dengue Virus (DENV)Inhibition at 100 μM94.95%
Infectious Bronchitis Virus (IBV)IC507.76 μM
Yellow Fever Virus (YFV)Dose-dependent suppression

Palmatine has demonstrated significant antifungal properties, particularly against various species of Candida, including strains resistant to commonly used azole antifungal drugs. In preclinical studies, palmatine exhibited MICs ranging from 32 to 128 µg/mL against azole-resistant strains of Candida albicans, Candida tropicalis, and Candida parapsilosis in their planktonic form ufc.brijcmas.com. The compound was also effective against biofilms, a structured community of fungal cells that are notoriously difficult to treat ufc.brijcmas.com.

Further research has shown palmatine's efficacy against the dermatophyte Microsporum canis, a common cause of skin, hair, and nail infections in animals and humans. The MIC of palmatine against M. canis was found to be 1 mg/mL (1000 µg/mL) nih.govnih.govspringermedizin.deresearchgate.net. The proposed mechanism for its antifungal action against Candida species involves inducing DNA damage, which leads to mitochondrial depolarization and ultimately, programmed cell death (apoptosis) ufc.brijcmas.comresearchgate.net.

Fungal SpeciesFormObserved Efficacy (MIC)
Azole-resistant Candida albicansPlanktonic32–128 µg/mL
Azole-resistant Candida tropicalisPlanktonic32–128 µg/mL
Azole-resistant Candida parapsilosisPlanktonic32–128 µg/mL
Microsporum canis-1 mg/mL (1000 µg/mL)

Antioxidant Activities in Biological Systems

This compound exhibits significant antioxidant properties, which have been demonstrated through its ability to scavenge free radicals and enhance the body's natural antioxidant defense systems.

Palmatine has been shown to be a potent scavenger of various reactive oxygen species (ROS) in in vitro assays. It effectively inhibits free radicals generated by 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, and hydrogen peroxide jppres.comresearchgate.net. Quantitative studies have determined the IC50 values for these scavenging activities. For DPPH radical scavenging, palmatine showed an IC50 of 45.4 µM jppres.comresearchgate.net. Its nitric oxide radical scavenging activity was even more potent, with an IC50 of 2.51 µM jppres.comresearchgate.net. Palmatine also demonstrated the ability to scavenge hydrogen peroxide with an IC50 of 3.38 µM jppres.comresearchgate.net. Additionally, it has been shown to inhibit lipid peroxidation, a key process in cellular damage, with an IC50 of 1.31 µM researchgate.net. While some studies have reported conflicting results regarding the potency of its DPPH scavenging activity, the collective evidence points to its significant free radical scavenging capabilities nih.gov.

AssayObserved Efficacy (IC50)
DPPH Radical Scavenging45.4 µM
Nitric Oxide Radical Scavenging2.51 µM
Hydrogen Peroxide Scavenging3.38 µM
Lipid Peroxidation Inhibition1.31 µM

In addition to its direct free radical scavenging, palmatine has been found to bolster the body's own antioxidant defenses by enhancing the activity of key endogenous antioxidant enzymes. In vivo studies have shown that palmatine treatment can stimulate the activity of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) jppres.comresearchgate.net.

Research using the nematode Caenorhabditis elegans as a model organism demonstrated that palmatine significantly increases the activity of both SOD and CAT nih.gov. Similarly, in mouse models of Aβ25-35-induced oxidative stress, palmatine administration restored the activity of SOD and glutathione (GSH) mdpi.comnih.govresearchgate.net. In models of cerebral ischemia/reperfusion injury, palmatine also significantly restored the activities of SOD and CAT semanticscholar.org. The underlying mechanism for this enhancement of the endogenous antioxidant system is believed to be, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical pathway involved in cellular protection against oxidative stress mdpi.comresearchgate.net.

Metabolic Regulatory Effects

Palmatine has demonstrated significant effects on metabolic regulation in preclinical studies, particularly in the areas of lipid metabolism, glucose homeostasis, and obesity.

Palmatine has been reported to possess anti-hyperlipidemia properties, with studies indicating its ability to reduce lipids and triglycerides mdpi.com. In animal models, palmatine has shown the capacity to improve lipid profiles by potentially reducing cholesterol production and reabsorption while enhancing energy metabolism nih.gov.

One study investigating the effects of palmatine in female KK-Ay mice with hyperlipidemia induced by a high-fat diet observed a significant decrease in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c). Conversely, an increase in high-density lipoprotein cholesterol (HDL-c) was noted after 40 days of treatment nih.gov. These findings suggest a beneficial role for palmatine in managing dyslipidemia.

Table 1: Effect of Palmatine on Serum Lipid Profile in High-Fat Diet-Induced Hyperlipidemic Mice

Biomarker Effect Observed Animal Model Reference
Total Cholesterol (TC) Decrease Female KK-Ay mice nih.gov
Triglycerides (TG) Decrease Female KK-Ay mice nih.gov
LDL-c Decrease Female KK-Ay mice nih.gov
HDL-c Increase Female KK-Ay mice nih.gov

Research has highlighted palmatine's potential in modulating glucose homeostasis, a key factor in metabolic health. Studies have shown that palmatine can lower plasma glucose levels and may improve insulin (B600854) sensitivity nih.govresearchgate.net. In streptozotocin-induced diabetic rats, treatment with palmatine resulted in reduced blood glucose and increased insulin levels nih.gov.

The mechanism behind these effects appears to be linked to the insulin signaling pathway. Palmatine has been found to rejuvenate this impaired pathway by upregulating the gene expression of key signaling molecules including Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT2), as well as Glucose Transporter Type 4 (GLUT4) mdpi.comnih.gov. Concurrently, it downregulates the expression of Protein Kinase C-α (PKC-α), which is known to contribute to insulin resistance mdpi.comnih.gov. Furthermore, palmatine has been shown to ameliorate impaired glucose tolerance (IGT) induced by a high-fat diet and promote the secretion of insulin nih.gov.

Table 2: Modulation of Insulin Signaling Pathway by Palmatine

Gene/Protein Effect of Palmatine Implication for Glucose Homeostasis Reference
IRS-1 Upregulation Enhanced insulin signal transduction mdpi.comnih.gov
PI3K Upregulation Promotion of glucose uptake mdpi.comnih.gov
AKT2 Upregulation Promotion of glucose uptake and glycogen synthesis mdpi.comnih.gov
GLUT4 Upregulation Increased glucose transport into cells mdpi.comnih.gov
PKC-α Downregulation Reduction of insulin resistance mdpi.comnih.gov

The potential anti-obesity effects of palmatine have been explored in both in vitro and in vivo models. In vitro studies using 3T3-L1 pre-adipocytes, a common cell line for studying adipogenesis, demonstrated that treatment with palmatine led to reduced lipid accumulation during their differentiation into fat cells nih.gov. This suggests that palmatine may suppress the formation of adipocytes nih.gov.

In vivo research has provided further evidence for these anti-obesity effects. A study in mice fed a high-fat, high-cholesterol diet showed that palmatine administration resulted in a reduction in both body weight and epididymal adipose weight gain nih.gov. These findings point towards the potential of palmatine as a therapeutic agent in the management of obesity.

Cardioprotective Investigations

Palmatine has been investigated for its potential to protect the heart from injury, particularly in the context of ischemia-reperfusion injury.

Myocardial ischemia-reperfusion (I/R) injury is a significant concern in cardiovascular medicine. Preclinical studies have shown that palmatine can protect the heart from this type of injury nih.gov. In a rat model of I/R, palmatine treatment significantly improved myocardial function and led to a 50% decrease in infarct size nih.gov.

The protective mechanism of palmatine in this context is believed to be multifactorial, involving a reduction in oxidative stress and the modulation of inflammatory mediators nih.gov. In rats subjected to I/R, palmatine administration markedly inhibited the increase in serum levels of lactate dehydrogenase (LDH) and creatine phosphokinase (CK), both markers of cardiac damage. It also reduced the content of malonaldehyde (MDA), a marker of oxidative stress. Furthermore, palmatine prevented the decline in the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) in cardiac tissues nih.gov. The expression of inflammatory proteins cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the myocardium was also significantly reduced by palmatine treatment nih.gov.

Table 3: Effects of Palmatine on Biomarkers of Myocardial Ischemia-Reperfusion Injury in Rats

Biomarker Effect of Palmatine Indication Reference
Infarct Size Decreased by 50% Reduced cardiac tissue death nih.gov
Lactate Dehydrogenase (LDH) Inhibited increase Reduced cardiac cell damage nih.gov
Creatine Phosphokinase (CK) Inhibited increase Reduced cardiac muscle damage nih.gov
Malonaldehyde (MDA) Inhibited increase Reduced oxidative stress nih.gov
Superoxide Dismutase (SOD) Inhibited decline Enhanced antioxidant defense nih.gov
Catalase (CAT) Inhibited decline Enhanced antioxidant defense nih.gov
Cyclooxygenase-2 (COX-2) Reduced expression Reduced inflammation nih.gov
Inducible Nitric Oxide Synthase (iNOS) Reduced expression Reduced inflammation and oxidative stress nih.gov

Analgesic and Anti-Arthritic Research

Palmatine has demonstrated potential as both an analgesic and an anti-arthritic agent in preclinical studies. In the formalin test, a model of nociception, palmatine was effective against the second-phase nociceptive response, which is associated with inflammatory pain nih.gov. It also showed efficacy in reducing mechanical hyperalgesia and cold allodynia nih.gov.

The anti-hyperalgesic properties of palmatine may be linked to its interaction with the tumor necrosis factor (TNF) pathway, as it was found to reduce mechanical hyperalgesia induced by TNF nih.gov. In models of arthritis, palmatine has shown chondroprotective effects, suggesting it may help to preserve cartilage nih.gov. In a zymosan-induced joint inflammation model, palmatine was effective in inhibiting mechanical hyperalgesia, leukocyte migration, and edema, indicating its anti-arthritic potential nih.gov. These findings suggest that palmatine may be a valuable compound for the development of new treatments for pain and arthritis nih.gov.

Anti-nociceptive Actions in Experimental Pain Models

Palmatine has demonstrated notable anti-nociceptive effects across various experimental pain models. Studies have shown its efficacy in mitigating pain associated with inflammation and neuropathy.

In a formalin test, palmatine was effective against the second-phase nociceptive response, which is indicative of its anti-inflammatory and anti-hyperalgesic properties. It also demonstrated the ability to reduce mechanical hyperalgesia and cold allodynia. Furthermore, research has indicated that palmatine can alleviate mechanical hyperalgesia induced by tumor necrosis factor (TNF), a key pro-inflammatory cytokine involved in pathological pain.

Investigations into neuropathic pain models have also yielded positive results. Palmatine has been shown to produce anti-hyperalgesic effects in models of diabetic neuropathy, specifically reducing both mechanical and thermal hyperalgesia. Additionally, in a trigeminal neuralgia model in rats, palmatine was found to reduce mechanical hyperalgesia. The anti-hyperalgesic effect of palmatine in this context has been linked to the up-regulation of calcitonin gene-related peptide (CGRP) expression, a neurotransmitter significant in pain transmission.

The mechanisms underlying palmatine's anti-nociceptive actions are multifaceted. In diabetic neuropathy, its effects have been associated with the decreased phosphorylation of the ERK1/2 pathway, which in turn reduces the expression of the P2X7 receptor, a key player in the development of pain and depression.

Pain Model Effect of Palmatine Associated Mechanisms
Formalin TestEffective against second-phase nociceptive responseAnti-inflammatory properties
TNF-induced HyperalgesiaReduction of mechanical hyperalgesiaAntagonism of TNF pathway
Diabetic NeuropathyAttenuation of mechanical and thermal hyperalgesiaDecreased phosphorylation of ERK1/2 pathway, reduction in P2X7 receptor expression
Trigeminal NeuralgiaReduction of mechanical hyperalgesiaUp-regulation of calcitonin gene-related peptide (CGRP) expression

Attenuation of Joint Inflammation in Preclinical Models

Palmatine has shown significant potential in attenuating joint inflammation in various preclinical models of arthritis. Its anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, palmatine effectively reduced joint swelling to near-normal levels. Histological analysis revealed that palmatine treatment blocked the infiltration of inflammatory cells, such as neutrophils and macrophages, into the synovium and joint cavity. This was accompanied by a significant suppression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), and tumor necrosis factor-alpha (TNF-α) in the joint tissues.

The mechanism behind these effects involves the inhibition of the NF-κB/NLRP3 signaling pathway. Palmatine was found to inhibit the phosphorylation of p65 and IκBα, key components of the NF-κB pathway, and block the expression of NLRP3, ASC, IL-1β, and Caspase-1. Furthermore, palmatine demonstrated antioxidant effects by enhancing the expression of Nrf2 and HO-1, which are crucial antioxidant proteins. In the gouty arthritis model, this was evidenced by decreased levels of malondialdehyde (MDA) and increased levels of superoxide dismutase (SOD) and glutathione (GSH).

Studies on collagen-induced arthritis (CIA) models, which mimic rheumatoid arthritis, have also highlighted the anti-arthritic potential of palmatine. Palmatine's ability to reduce the inflammatory response in these models further supports its therapeutic potential for inflammatory joint diseases.

Preclinical Model Key Findings Molecular Mechanisms
MSU-induced Gouty ArthritisReduced joint swelling, decreased inflammatory cell infiltration, suppressed pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α)Inhibition of NF-κB/NLRP3 signaling pathway, enhancement of Nrf2-mediated antioxidant response
Collagen-Induced Arthritis (CIA)Attenuation of arthritic symptomsAnti-inflammatory effects
LPS-stimulated MacrophagesDose-dependent reduction in mRNA expression and levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α)Down-regulation of Akt/NF-κB, ERK1/2, and P38 signaling pathways

Other Emerging Pharmacological Research Areas

Sedative and Antidepressant-Like Activities in Animal Models

Emerging research has highlighted the potential of palmatine as a sedative and antidepressant agent. In animal models, palmatine has been observed to decrease locomotor activity. This sedative effect is thought to be mediated through its influence on central monoamine neurotransmitters. Specifically, studies have shown that palmatine can decrease the levels of dopamine, 5-hydroxytryptamine (5-HT), and homovanillic acid in the brain.

Furthermore, palmatine has exhibited antidepressant-like activity in behavioral tests such as the forced swim test and the tail suspension test. In these models, palmatine was found to decrease immobility time, suggesting an antidepressant effect. These behavioral outcomes are supported by biochemical evidence from studies on mice subjected to chronic unpredictable mild stress, which have demonstrated the antidepressant-like activity of palmatine.

Activity Animal Model Finding Potential Mechanism
SedativeDecreased locomotor activityReduction in central levels of dopamine, 5-HT, and homovanillic acid
Antidepressant-LikeDecreased immobility time in forced swim and tail suspension testsModulation of monoaminergic systems

Gastroprotective and Anti-Ulcerative Studies

Palmatine has demonstrated significant gastroprotective and anti-ulcerative properties in preclinical studies. Research in animal models has shown that palmatine can effectively decrease the formation of gastric ulcers. In a rat model of acetic acid-induced gastric ulcers, palmatine was found to reduce the stomach ulcer area.

The anti-ulcerative activity of palmatine is also linked to its inhibitory effects against Helicobacter pylori. This bacterium is a major cause of gastric ulcers, and palmatine's ability to inhibit its growth contributes to its gastroprotective effects.

Beyond its direct anti-ulcer effects, palmatine has also shown promise in managing inflammatory bowel conditions. In a mouse model of colitis induced by dextran sulfate sodium (DSS), palmatine was shown to ameliorate the condition and prevent the infiltration of inflammatory cells. It achieved this by reducing colonic myeloperoxidase (MPO) activity and the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-10. These findings suggest that palmatine helps to protect mucosal integrity.

Model Observed Effect Proposed Mechanism
Acetic Acid-Induced Gastric Ulcer (Rat)Reduced stomach ulcer areaGastroprotective action
Helicobacter pylori GrowthInhibition of bacterial growthAntimicrobial activity
Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse)Ameliorated colitis, prevented inflammatory cell infiltration, protected mucosal integrityReduced MPO activity, modulated cytokine levels (decreased IL-1β, IL-6, TNF-α; increased IL-10)

Effects on Bone Health and Osteoarthritis Models

Recent preclinical research has begun to explore the effects of palmatine on bone health and its potential therapeutic role in osteoarthritis. While this is an emerging area of investigation, initial findings are promising.

In the context of osteoarthritis, which involves the breakdown of joint cartilage and underlying bone, the anti-inflammatory properties of palmatine are of significant interest. Models of inflammatory arthritis, such as the monosodium iodoacetate (MIA)-induced osteoarthritis model, are utilized to study the degenerative aspects of the disease and associated chronic pain. Palmatine's demonstrated ability to attenuate joint inflammation and reduce pro-inflammatory cytokines in other arthritis models suggests it may have a beneficial effect in osteoarthritis by mitigating the inflammatory component of the disease.

Further research is necessary to fully elucidate the direct effects of palmatine on cartilage degradation, bone remodeling, and the specific pathological pathways involved in osteoarthritis.

Area of Investigation Relevance of Palmatine Potential Mechanism of Action
OsteoarthritisPotential to alleviate symptomsAttenuation of joint inflammation and reduction of pro-inflammatory cytokines

Table of Compounds

Compound Name
This compound
Palmatine
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Interleukin-18 (IL-18)
Tumor Necrosis Factor-alpha (TNF-α)
Calcitonin Gene-Related Peptide (CGRP)
Dopamine
5-Hydroxytryptamine (5-HT)
Homovanillic Acid
Caspase-1
Malondialdehyde (MDA)
Superoxide Dismutase (SOD)
Glutathione (GSH)
Dextran Sulfate Sodium (DSS)
Acetic Acid
Monosodium Urate (MSU)
Monosodium Iodoacetate (MIA)
Helicobacter pylori
Myeloperoxidase (MPO)

Palmatine has demonstrated notable anti-nociceptive effects across various experimental pain models, suggesting its potential as an analgesic agent. Its efficacy has been observed in mitigating both inflammatory and neuropathic pain.

In the formalin test, a widely used model for inflammatory pain, palmatine was effective against the second-phase nociceptive response. This phase is characterized by inflammatory processes, indicating palmatine's anti-inflammatory and anti-hyperalgesic properties. Further supporting its role in pain modulation, palmatine has been shown to reduce mechanical hyperalgesia and cold allodynia. Research has also highlighted its ability to alleviate mechanical hyperalgesia induced by tumor necrosis factor (TNF), a key pro-inflammatory cytokine implicated in pathological pain states.

Investigations into neuropathic pain have also yielded promising results. In models of diabetic neuropathy, palmatine has been shown to produce anti-hyperalgesic effects, reducing both mechanical and thermal hyperalgesia. Similarly, in a rat model of trigeminal neuralgia, palmatine was found to decrease mechanical hyperalgesia. The mechanism for this effect has been linked to the upregulation of calcitonin gene-related peptide (CGRP) expression, a neurotransmitter with a significant role in pain transmission.

The underlying mechanisms of palmatine's anti-nociceptive actions are multifaceted. In the context of diabetic neuropathy, its effects are associated with the decreased phosphorylation of the ERK1/2 pathway. This, in turn, leads to a reduction in the expression of the P2X7 receptor, which is a key player in the development of both pain and depression.

Pain Model Effect of Palmatine Associated Mechanisms
Formalin TestEffective against second-phase nociceptive responseAnti-inflammatory properties
TNF-induced HyperalgesiaReduction of mechanical hyperalgesiaAntagonism of TNF pathway
Diabetic NeuropathyAttenuation of mechanical and thermal hyperalgesiaDecreased phosphorylation of ERK1/2 pathway, reduction in P2X7 receptor expression
Trigeminal NeuralgiaReduction of mechanical hyperalgesiaUpregulation of calcitonin gene-related peptide (CGRP) expression

Attenuation of Joint Inflammation in Preclinical Models

Palmatine has shown significant promise in reducing joint inflammation in several preclinical models of arthritis. Its anti-inflammatory activity is attributed to its ability to modulate key inflammatory pathways and decrease the production of pro-inflammatory mediators.

In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, palmatine administration led to a significant reduction in joint swelling, bringing it to near-normal levels. Histological examination of the joint tissues revealed that palmatine treatment effectively blocked the infiltration of inflammatory cells, such as neutrophils and macrophages, into the synovium and joint cavity. This was accompanied by a marked suppression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), and tumor necrosis factor-alpha (TNF-α) within the joint tissues.

The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the NF-κB/NLRP3 signaling pathway. Palmatine was observed to inhibit the phosphorylation of p65 and IκBα, which are crucial components of the NF-κB pathway. It also blocked the expression of NLRP3, ASC, IL-1β, and Caspase-1. In addition to its anti-inflammatory actions, palmatine exhibited antioxidant properties by enhancing the expression of Nrf2 and HO-1, two important antioxidant proteins. In the gouty arthritis model, this was evidenced by a decrease in malondialdehyde (MDA) levels and an increase in the levels of superoxide dismutase (SOD) and glutathione (GSH).

Studies utilizing collagen-induced arthritis (CIA) models, which are designed to mimic rheumatoid arthritis, have further substantiated the anti-arthritic potential of palmatine. The compound's ability to mitigate the inflammatory response in these models underscores its therapeutic potential for a range of inflammatory joint diseases.

Preclinical Model Key Findings Molecular Mechanisms
MSU-induced Gouty ArthritisReduced joint swelling, decreased inflammatory cell infiltration, suppressed pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α)Inhibition of NF-κB/NLRP3 signaling pathway, enhancement of Nrf2-mediated antioxidant response
Collagen-Induced Arthritis (CIA)Attenuation of arthritic symptomsAnti-inflammatory effects
LPS-stimulated MacrophagesDose-dependent reduction in mRNA expression and levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α)Down-regulation of Akt/NF-κB, ERK1/2, and P38 signaling pathways

Other Emerging Pharmacological Research Areas

Sedative and Antidepressant-Like Activities in Animal Models

Emerging research has begun to shed light on the potential of palmatine as both a sedative and an antidepressant agent. In various animal models, palmatine has been shown to decrease locomotor activity, suggesting a sedative effect. This is believed to be mediated through its influence on central monoamine neurotransmitters. Specifically, studies have indicated that palmatine can reduce the concentrations of dopamine and homovanillic acid in the cortex and serotonin in the brain stem.

Furthermore, palmatine has demonstrated antidepressant-like activity in standard behavioral tests, including the forced swim test and the tail suspension test. In these models, palmatine administration led to a significant decrease in immobility time, which is a key indicator of antidepressant efficacy. These behavioral findings are supported by biochemical evidence from studies on mice subjected to chronic unpredictable mild stress, which have also pointed to the antidepressant-like activity of palmatine. The mechanisms behind this activity are thought to involve the inhibition of MAO-A activity, a decrease in plasma nitrite levels, and its antioxidant properties. In stressed mice, it has also been shown to reduce plasma corticosterone levels.

Activity Animal Model Finding Potential Mechanism
SedativeDecreased locomotor activityReduction in central levels of dopamine, 5-HT, and homovanillic acid
Antidepressant-LikeDecreased immobility time in forced swim and tail suspension testsInhibition of MAO-A activity, decrease in plasma nitrite and corticosterone levels, antioxidant activity

Gastroprotective and Anti-Ulcerative Studies

Palmatine has demonstrated significant gastroprotective and anti-ulcerative properties in preclinical research. Studies in animal models have shown its effectiveness in reducing the formation of gastric ulcers. For instance, in a rat model of acetic acid-induced gastric ulcers, palmatine was found to significantly decrease the ulcer area, with ulcer inhibition rates of 51.42% and 60.92% at different doses.

In addition to its direct anti-ulcer effects, palmatine has shown potential in managing inflammatory bowel conditions. In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), palmatine was found to alleviate symptoms and protect the intestinal epithelial barrier. It has also been shown to ameliorate H. pylori-induced chronic atrophic gastritis by reducing histological damage and inflammatory infiltration. The mechanisms for these effects are linked to the protection of the gastric mucosa, anti-inflammatory actions, and the modulation of various signaling pathways.

Model Observed Effect Proposed Mechanism
Acetic Acid-Induced Gastric Ulcer (Rat)Reduced stomach ulcer areaGastroprotective action, anti-inflammatory status, protection of gastric mucosa via increasing PGE2 and decreasing PAF
Helicobacter pylori GrowthInhibition of bacterial growth and urease activityAntimicrobial and anti-urease activity
Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse)Ameliorated colitis, protected intestinal epithelial barrierTargeting enolase 3, inhibiting intestinal epithelial cell glycolysis
Helicobacter pylori-Induced Chronic Atrophic GastritisAlleviated histological damage and inflammatory infiltrationInhibition of MMP-10 through ADAM17/EGFR signaling

Effects on Bone Health and Osteoarthritis Models

Recent preclinical studies have started to uncover the beneficial effects of palmatine on bone health and its potential as a therapeutic agent for osteoarthritis. While this is an emerging field of research, the initial findings are promising.

In the context of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and inflammation, the anti-inflammatory properties of palmatine are particularly relevant. In a rabbit model of osteoarthritis, palmatine has been shown to have chondroprotective effects, meaning it helps to protect the cartilage. It was found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage, and increase the synthesis of tissue inhibitor of metalloproteinase (TIMP)-1. Histological examination also demonstrated the protective effect of palmatine on articular cartilage.

The mechanisms underlying these effects are thought to involve the inhibition of the Wnt/β-catenin and Hedgehog signaling pathways, which are implicated in the pathogenesis of osteoarthritis. Furthermore, in a rat model of osteoarthritis combined with osteoporosis, palmatine was shown to improve cartilage degeneration and bone loss. It also demonstrated the ability to repair the bone microarchitecture of the femur.

In studies on bone metabolism, palmatine has been shown to influence osteoclast differentiation. In ovariectomized mice, a model for postmenopausal osteoporosis, palmatine was found to suppress the number of osteoclasts and decrease the expression of RANKL and OPG in osteoblasts, suggesting it may act as an anti-resorptive agent.

Area of Investigation Relevance of Palmatine Potential Mechanism of Action
OsteoarthritisChondroprotective effects, improvement of cartilage degenerationInhibition of Wnt/β-catenin and Hedgehog signaling pathways, decreased expression of MMPs, increased synthesis of TIMP-1
Bone Health (Osteoporosis)Attenuation of osteoclast differentiation, repair of bone microarchitectureInhibition of RANKL and OPG expression by osteoblasts

Molecular and Cellular Mechanisms of Action

Interaction with DNA and Nucleic Acid Function

The interaction of palmatine (B190311) with deoxyribonucleic acid (DNA) is a significant aspect of its mechanism of action. Research has revealed that palmatine can bind to DNA through different modes, with the predominant mode being a subject of some discussion.

Recent studies utilizing long-range molecular dynamic simulations and enhanced sampling approaches have identified intercalation as the dominant binding mode of palmatine with DNA from both a thermodynamic and kinetic standpoint biorxiv.orgnih.gov. In this intercalative mode, the palmatine molecule inserts itself between the base pairs of the DNA double helix. This process is favored by the initial approach of palmatine to the major groove of the DNA, followed by its progression into a stable, fully intercalated conformation biorxiv.org. Electrostatic interactions play a crucial role in guiding palmatine to its binding sites biorxiv.org.

Conversely, other spectroscopic and molecular modeling investigations have suggested that groove binding is the primary mode of interaction. nih.gov. This mode involves the palmatine molecule fitting into the minor or major grooves of the DNA helix. These interactions are stabilized by hydrogen bonds and van der Waals forces nih.govresearchgate.net. The binding constant for this interaction has been estimated to be approximately 10(4) L·mol(-1) nih.gov. The stability of this binding is influenced by factors such as pH, with changes in pH affecting the interaction between palmatine and DNA researchgate.net. It has also been noted that palmatine shows a preference for binding to DNA sequences with a high content of adenine-thymine (AT) base pairs lktlabs.com.

Table 1: Palmatine-DNA Interaction Characteristics

Feature Description Source
Dominant Binding Mode Intercalation, as suggested by molecular dynamics simulations. biorxiv.orgnih.gov
Alternative Binding Mode Groove binding, supported by spectroscopic and molecular modeling. nih.govresearchgate.net
Stabilizing Forces Hydrogen bonds and van der Waals forces. nih.govresearchgate.net
Binding Constant (K) Approximately 10(4) L·mol(-1). nih.gov
Sequence Preference Preferential binding to AT-rich regions of DNA. lktlabs.com
Influencing Factors pH of the environment. researchgate.net

Modulation of Intracellular Signaling Pathways

Palmatine influences a number of critical intracellular signaling pathways, leading to its diverse pharmacological effects.

Palmatine has been shown to play a role in the regulation of ribosomal protein S6 (rpS6), a key component of the 40S ribosomal subunit. Specifically, in prostate cancer cells, palmatine has been found to inhibit growth and invasion, with a potential mechanism involving rpS6 lktlabs.com. The phosphorylation of rpS6 is a critical event in the regulation of protein synthesis and is controlled by the Akt/mTOR signaling cascade nih.govnih.govkoreamed.orgresearchgate.net. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2 nih.govresearchgate.net. The mTORC1 complex, when activated, phosphorylates S6 kinase 1 (S6K1), which in turn phosphorylates rpS6 koreamed.orgresearchgate.net. This signaling pathway is crucial for cell growth and proliferation nih.gov. Palmatine's inhibitory effect on rpS6 suggests its ability to modulate the Akt/mTOR signaling cascade, thereby affecting protein synthesis and cell growth.

Palmatine has demonstrated the ability to modulate the nuclear factor-kappa B (NFκB) signaling pathway. In prostate cancer cells, palmatine decreases the activation of NF-κB and FLICE-like inhibitory protein (FLIP) lktlabs.com. Furthermore, in goat endometrial epithelial cells stimulated with lipopolysaccharide (LPS), palmatine was found to inhibit the TRIF-dependent NF-κB pathway nih.gov. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 nih.gov. By down-regulating the expression of key components of this pathway, including Toll-like receptor 4 (TLR4) and TRIF, palmatine exerts its anti-inflammatory effects nih.gov.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism mdpi.comnih.gov. Palmatine has been shown to modulate this pathway. In models of insulin (B600854) resistance, palmatine treatment was able to upregulate the gene expression of PI3K and AKT2, suggesting a restorative effect on impaired insulin signaling mdpi.com. The PI3K/Akt pathway often interacts with the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, and together they play synergistic roles in regulating cell growth zgggws.com. While the direct effect of palmatine on the ERK pathway is not fully elucidated, its modulation of the PI3K/Akt pathway is a key aspect of its mechanism of action.

The tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death nih.govnih.govmdpi.com. p53 can induce apoptosis by activating the expression of pro-apoptotic members of the Bcl-2 family, such as Bax mdpi.com. Bax, in turn, can antagonize the anti-apoptotic function of Bcl-2, leading to the release of mitochondrial cytochrome c and the activation of caspases youtube.com. There is often an inverse relationship between the expression of p53 and Bcl-2 in cancer cells nih.gov. While a direct regulatory effect of palmatine on p53 expression has not been definitively established in the available research, palmatine has been shown to modulate the expression of Bcl-2 family proteins. Specifically, palmatine has been reported to improve neuronal apoptosis through the BAX/Bcl-2 signaling pathway.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival nih.govreactome.org. The downregulation of EGFR is a key mechanism for terminating its signaling and preventing its hyperactivation, which is often observed in cancer reactome.org. This downregulation is typically achieved through receptor internalization and subsequent degradation reactome.org. While the modulation of EGFR signaling is a critical aspect of cancer biology, there is currently no direct evidence from the provided search results to suggest that palmatine chloride hydrate (B1144303) causes the downregulation of EGFR. The mechanisms by which EGFR is regulated include phosphorylation and ubiquitination, which control its trafficking and degradation nih.govresearchgate.net.

Table 2: Summary of Palmatine's Effects on Intracellular Signaling Pathways

Signaling Pathway Effect of Palmatine Key Proteins Modulated Cellular Outcome Source
Akt/mTOR Inhibition rpS6 Inhibition of cell growth and invasion lktlabs.com
NFκB/FLIP Axis Inhibition NF-κB, FLIP, TLR4, TRIF Anti-inflammatory effects lktlabs.comnih.gov
PI3K/Akt Upregulation PI3K, AKT2 Restoration of insulin signaling mdpi.com
Bcl-2 Family Modulation Bax, Bcl-2 Regulation of apoptosis

Role of Reactive Oxygen Species (ROS) Generation

Palmatine demonstrates significant antioxidant properties, primarily by reducing the levels of intracellular Reactive Oxygen Species (ROS). nih.gov Its mechanisms involve scavenging free radicals and modulating cellular antioxidant defenses. nih.gov Studies have shown that palmatine can increase the expression and activity of key antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD). nih.gov This enhancement of the cellular antioxidant capacity is linked to the activation of the Nrf2/HO-1 signaling pathway. nih.gov By promoting the expression of Nrf2 and HO-1 while decreasing Keap-1 expression, palmatine effectively mitigates oxidative stress, which is a contributing factor in many diseases, including neurodegenerative conditions. nih.govnih.gov In models of Aβ₂₅₋₃₅-induced neurotoxicity, palmatine treatment has been shown to reduce ROS content and attenuate oxidative damage. nih.gov

Mitophagy Regulation in Neurodegenerative Contexts

Mitophagy, the selective degradation of dysfunctional mitochondria, is a critical process for maintaining cellular health, and its impairment is implicated in neurodegenerative diseases like Alzheimer's. Palmatine has been identified as a novel and efficient inducer of selective mitophagy. nih.govcaymanchem.com It has been shown to trigger mitophagy in various human cell lines, leading to the clearance of damaged mitochondria and subsequent stimulation of mitochondrial biogenesis. nih.govcaymanchem.com

Importantly, palmatine induces this process without being toxic to mitochondria, a key advantage over some chemical inducers. nih.govcaymanchem.com In a mouse model of Alzheimer's disease, administration of palmatine led to significant improvements in cognitive function and restored mitochondrial function. nih.govcaymanchem.com Palmatine treatment has also been observed to alleviate mitochondrial dysfunction in PINK1-knockout models, further suggesting its therapeutic potential in neurodegenerative diseases by restoring mitochondrial homeostasis through the regulation of mitophagy. researchgate.net

Enzyme Inhibition Profiles

Palmatine exhibits a distinct profile of enzyme inhibition, targeting several key enzymes involved in various pathological processes.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO-1)

Palmatine acts as an irreversible inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO-1), a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism that plays a role in immune tolerance. nih.govresearchgate.netmdpi.com Its inhibitory activity has been quantified, showing different potencies depending on the system studied.

Target SystemIC₅₀ Value
HEK293-hIDO-13 µM
rhIDO-1 (recombinant human)157 µM

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition is being explored as a therapeutic strategy for inflammatory and cardiovascular diseases. nih.gov While palmatine is known for its broad anti-inflammatory and antioxidant effects, current research has not established a direct inhibitory activity of palmatine on soluble epoxide hydrolase. nih.govcaymanchem.com Further investigation is required to determine if any interaction exists between palmatine and the sEH enzyme.

Microbial Collagenase Inhibition

Collagenases produced by bacteria are significant virulence factors that aid in the degradation of host tissues during infection. Palmatine chloride has been identified as an inhibitor of microbial collagenase A (ColA). In a screening study, palmatine demonstrated a strong inhibitory effect on the neuraminidase protein of Clostridium perfringens and was subsequently identified as a promising candidate for development as an anti-infective agent due to its collagenase inhibition. This activity suggests palmatine could serve as an antivirulence agent, disarming bacteria rather than killing them, which may reduce the pressure for antibiotic resistance.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. Palmatine has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The combination of palmatine with berberine (B55584), another isoquinoline (B145761) alkaloid, has been shown to synergistically inhibit acetylcholinesterase in a mixed competitive pattern.

EnzymeIC₅₀ Value
Acetylcholinesterase (AChE)0.51 µM
Butyrylcholinesterase (BChE)6.84 µM

Data from a study on palmatine's inhibitory effects on AChE and BChE.

This dual inhibitory action on both AChE and BChE, combined with its antioxidant properties, makes palmatine a compound of interest for managing neurological diseases mediated by oxidative stress.

Lens Aldose Reductase, Sucrase, and Maltase Inhibition

Palmatine has been investigated for its potential to inhibit key enzymes involved in carbohydrate metabolism and diabetic complications. While research directly linking palmatine to the inhibition of lens aldose reductase is limited in the available literature, its effects on α-glucosidase enzymes, which include sucrase and maltase, have been explored.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.commdpi.com Under hyperglycemic conditions, the increased activity of this pathway in tissues like the eye lens is a key factor in the pathogenesis of diabetic complications, such as cataracts. openmedicinalchemistryjournal.commdpi.com Therefore, inhibitors of aldose reductase are considered a therapeutic strategy to prevent or ameliorate these long-term complications. openmedicinalchemistryjournal.comnih.gov

Palmatine has demonstrated inhibitory activity against α-amylase and a weaker inhibitory effect on α-glucosidase enzymes. pensoft.net Sucrase and maltase are α-glucosidases located in the brush border of the small intestine responsible for breaking down sucrose and maltose into monosaccharides for absorption. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be reduced. In one study, palmatine was found to be a potent inhibitor of alpha-amylase with a half-maximal inhibitory concentration (IC₅₀) of 1.31 ± 0.27 µM, while its inhibitory effect on alpha-glucosidase was weaker, with an IC₅₀ value of 9.39 ± 0.27 µM. pensoft.net

Table 1: Inhibitory Activity of Palmatine on Carbohydrate-Metabolizing Enzymes

Enzyme Type Palmatine IC₅₀ (µM) Potency
Alpha-amylase Carbohydrate Digestion 1.31 ± 0.27 Strong

Dopamine Biosynthesis Inhibition

Palmatine has been identified as an inhibitor of dopamine biosynthesis. This action is primarily achieved through the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.

Research conducted on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, demonstrated that palmatine significantly reduces dopamine content. The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 7.9 µM. Further investigation into the mechanism revealed that palmatine acts as a mild and competitive inhibitor of tyrosine hydroxylase activity, directly impacting the enzyme's function rather than altering the expression of the TH gene. This inhibitory effect on dopamine production is considered to be related to the sedative properties of palmatine.

Table 2: Research Findings on Palmatine's Inhibition of Dopamine Biosynthesis

Parameter Finding Cell Line
Mechanism of Action Inhibition of Tyrosine Hydroxylase (TH) activity PC12 cells
IC₅₀ for Dopamine Content Reduction 7.9 µM PC12 cells
Effect on TH Gene Expression No alteration observed PC12 cells

| Inhibition Type | Mild and competitive | Bovine adrenal TH |

Cellular Homeostasis and Stress Response Pathways

Upregulation of Resistance-Related Genes (e.g., sod-3, shsp)

Studies utilizing the nematode Caenorhabditis elegans as a model organism have shown that palmatine can enhance cellular resilience by upregulating the expression of specific resistance-related genes. Treatment with palmatine has been found to significantly increase the expression of sod-3, a gene encoding a manganese superoxide dismutase that plays a critical role in detoxifying superoxide radicals. proquest.comnih.gov

Furthermore, palmatine treatment leads to the upregulation of small heat shock protein (shsp) genes, including hsp-16.11, hsp-16.2, and hsp-16.49. proquest.com Small heat shock proteins are molecular chaperones that help maintain protein homeostasis, prevent protein aggregation, and protect cells from stress-induced damage. proquest.comnih.gov This upregulation of sod-3 and shsp genes contributes to an increased resistance to oxidative stress, a key factor in cellular aging and neurodegenerative processes. proquest.comnih.gov

Maintenance of Metabolic Homeostasis

Palmatine demonstrates a significant role in the maintenance of metabolic homeostasis, addressing several factors associated with metabolic syndrome. nih.govresearchgate.net Its mechanisms include the regulation of lipid metabolism and the improvement of glucose tolerance. nih.govnih.gov

In animal models, palmatine supplementation has been shown to attenuate the adverse effects linked to metabolic syndrome. nih.gov Cellular studies indicate that palmatine can suppress the formation of adipocytes (fat cells). nih.gov It also aids in improving lipid profiles by reducing cholesterol production and enhancing energy metabolism. nih.gov In C. elegans, Aβ-induced toxicity is associated with the dysregulation of lipid metabolism, leading to excessive fat accumulation; palmatine alleviates this lipid disorder, which contributes to the maintenance of metabolic homeostasis. nih.gov Moreover, palmatine has been shown to ameliorate high-fat diet-induced impaired glucose tolerance and improve insulin resistance. nih.gov It appears to rejuvenate the impaired insulin signaling pathway by upregulating the gene expression of key components like IRS-1, PI3K, and AKT2. mdpi.com

Tumor Necrosis Factor (TNF) Pathway Involvement

Palmatine exhibits anti-inflammatory properties that involve the modulation of the Tumor Necrosis Factor (TNF) pathway. TNF-α is a master pro-inflammatory cytokine that regulates a wide range of cellular processes, including inflammation, cell survival, and cell death. nih.govfrontiersin.org

Research has shown that palmatine can reduce the levels of TNF-α in models of neuroinflammation. In studies involving Aβ-induced toxicity in PC12 cells and mice, palmatine treatment led to a decrease in the content of TNF-α, along with other pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net This reduction in inflammatory markers suggests that palmatine can interfere with the signaling cascades that lead to their production, thereby exerting an anti-inflammatory effect. The ability of palmatine to suppress inflammatory damage is a key component of its protective effects observed in various preclinical models. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Palmatine chloride hydrate
Palmatine
Glucose
Sorbitol
Dopamine
Superoxide
Cholesterol
IL-1β
IL-6
TNF-α
Acarbose
Metformin (B114582)
Glimepiride (B1671586)
Sitagliptin
Epicatechin-(4β,8)-epicatechingallate
Epicatechin gallate
Epicatechin
Quercetin
5-Caffeoylquinic acid

Preclinical Investigations: Models and Methodologies

In Vitro Cellular Models for Efficacy Assessment

In vitro studies using cultured cells provide a fundamental platform for assessing the direct effects of palmatine (B190311) on cellular processes. These models allow for controlled investigation into the molecular pathways modulated by the compound.

Palmatine has demonstrated significant anticancer activities across a diverse range of cancer cell lines. Research has shown that its effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of cell migration and invasion. frontiersin.org

In colon cancer cells, palmatine inhibits proliferation, induces G2/M phase arrest, and promotes apoptosis through the mitochondrial pathway. medchemexpress.com Studies on prostate cancer cells revealed that palmatine decreases cell growth and invasion. biomol.comlktlabs.com For ovarian cancer, palmatine exhibited potent cytotoxicity in four different ovarian cancer cell lines, including cisplatin-resistant A2780 cells, with IC50 values ranging from 5.5 to 7.9 µM. mdpi.com Notably, it was less cytotoxic to non-cancerous human ovarian epithelial (HOE) cells, suggesting a degree of selectivity towards cancer cells. mdpi.com The mechanism in ovarian cancer cells involves the induction of apoptosis, confirmed by increased caspase 3/7 activity and poly-ADP-ribose polymerase cleavage. mdpi.com

Further research on canine mammary gland tumor (CMT-U27) cells showed that palmatine reduces cell proliferation and induces cell death by regulating the PI3K/AKT signaling pathway. nih.gov

Table 1: Effects of Palmatine on Various Cancer Cell Lines

Cell Line Cancer Type Key Findings
Colon Cancer Cells Colon Cancer Inhibits proliferation; Induces G2/M phase arrest and apoptosis. medchemexpress.com
Prostate Cancer Cells Prostate Cancer Decreases cell growth and invasion. biomol.comlktlabs.com
OVCAR-4, A2780 Ovarian Cancer Exerts potent cytotoxicity (IC50: 5.5–7.9 µM); Induces apoptosis via caspase 3/7 activation. mdpi.com
CMT-U27 Canine Mammary Gland Tumor Reduces cell proliferation and induces cell death; Inhibits the PI3K/AKT pathway. nih.gov

Palmatine's anti-inflammatory properties have been substantiated in various cellular models. The compound is known to modulate key inflammatory signaling pathways. Studies show that palmatine exerts its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and suppressing NF-κB signaling. researchgate.netnih.gov

In experiments using Raw264.7 macrophage cells, palmatine dose-dependently downregulated the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β when stimulated by lipopolysaccharide (LPS). nih.gov This demonstrates its potential to mitigate inflammatory responses at a cellular level.

Neural cell cultures are instrumental in investigating the neuroprotective effects of compounds. Rat pheochromocytoma (PC12) cells, which share characteristics with neurons, are a commonly used model in this field. mdpi.com Research has utilized PC12 cells to study palmatine's efficacy in protecting against neurotoxicity and neuroinflammation. researchgate.netmdpi.com

In one study, palmatine was shown to protect PC12 cells from amyloid-beta (Aβ) peptide-induced oxidative stress and neuroinflammation. mdpi.com The compound increased the survival rate of Aβ-treated cells, reduced apoptosis, and decreased the levels of inflammatory markers like TNF-α, IL-1β, and IL-6. mdpi.com The protective mechanism is linked to the activation of the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response. researchgate.netmdpi.com

The antimicrobial spectrum of palmatine has been evaluated using various microbiological assays. These studies have confirmed its activity against both bacteria and viruses.

Palmatine has been shown to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. biomol.comlktlabs.com Its antiviral properties have also been documented. Palmatine demonstrates inhibitory effects against the West Nile virus (WNV) NS2B-NS3 protease. medchemexpress.com Further screening revealed its capacity to suppress WNV with an EC50 value of 3.6 μM and to reduce the viral titers of Dengue virus (DENV-2) and Yellow Fever virus (YFV) with EC50 values of 26.4 μM and 7.3 μM, respectively. medchemexpress.com

Enzyme inhibition is a key mechanism through which many pharmacological agents exert their effects. Palmatine has been identified as an inhibitor of several enzymes.

It acts as an irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), with IC50 values of 3 μM against HEK293-hIDO-1 and 157 μM against rhIDO-1. medchemexpress.com IDO-1 is a crucial enzyme in tryptophan metabolism and a target in cancer immunotherapy. Additionally, palmatine inhibits the West Nile virus (WNV) NS2B-NS3 protease in an uncompetitive manner, with an IC50 of 96 μM. medchemexpress.com Other studies have noted its ability to inhibit cholinesterase, an enzyme targeted in the management of Alzheimer's disease. nih.gov

Table 2: Enzyme Inhibition by Palmatine

Enzyme Source/Type Inhibition Constant (IC50)
Indoleamine 2,3-dioxygenase 1 (IDO-1) HEK293-hIDO-1 3 μM medchemexpress.com
Indoleamine 2,3-dioxygenase 1 (IDO-1) Recombinant Human 157 μM medchemexpress.com
West Nile Virus (WNV) NS2B-NS3 Protease Viral Protease 96 μM medchemexpress.com

In Vivo Animal Models for Pharmacological Evaluation

In vivo animal models are indispensable for evaluating the systemic pharmacological effects of a compound, providing insights that cellular models cannot. nih.gov Palmatine has been assessed in a variety of animal models, including rodents and the nematode Caenorhabditis elegans, to validate its therapeutic potential.

In oncology, palmatine demonstrated efficacy in protecting against triple-negative mammary carcinoma in female Balb/c mice and was shown to attenuate the metastatic colonization of breast cancer cells in the lungs. frontiersin.org In a canine mammary tumor xenograft mouse model, palmatine inhibited tumor growth and disrupted tumor vasculature. nih.gov It also showed ameliorative effects in a dextran sulfate sodium (DSS)-induced colitis model and attenuated D-galactosamine/Lipopolysaccharide-induced fulminant hepatic failure in mice. medchemexpress.com

For neurological conditions, palmatine has shown antidepressant-like activity in mice subjected to chronic stress, decreasing immobility time in forced swim and tail suspension tests. biomol.comlktlabs.com It has also exhibited memory-enhancing activity in mice. medchemexpress.com In a mouse model of Alzheimer's disease, palmatine improved learning and memory by protecting against Aβ-induced neurotoxicity, reducing oxidative stress, and mitigating neuroinflammation in the brain. mdpi.com Further studies using zebrafish larvae and mouse models of seizures have demonstrated its anticonvulsant activity. nih.govresearchgate.net

Neuroprotective effects were also observed in transgenic C. elegans models expressing human Aβ. In these models, palmatine treatment significantly delayed the onset of paralysis and reduced elevated levels of reactive oxygen species, confirming its neuroprotective activity against Aβ toxicity in vivo. nih.gov

Rodent Models for Cancer Research (e.g., xenograft models, transgenic models)

Xenograft models are a cornerstone of in vivo cancer research, allowing for the study of human- or animal-derived tumors in an immunodeficient rodent host. One such study investigated the anti-cancer effects of palmatine in a nude mouse xenograft model using canine mammary gland tumor (CMT-U27) cells. researchgate.netnih.gov In this model, tumor cells are injected into the mammary fat pad of the mice to induce tumor formation. The subsequent treatment with palmatine demonstrated a significant inhibition of tumor growth. researchgate.netnih.gov

The methodology involved the daily intraperitoneal administration of palmatine for 21 days, after which tumor volume and weight were assessed. researchgate.net Findings from this model revealed that palmatine not only reduced the primary tumor size but also disrupted the tumor vasculature and inhibited metastasis to adjacent lymph nodes. researchgate.net The anti-tumor effect was linked to the inhibition of the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival. researchgate.netnih.gov

While xenograft models have been instrumental in evaluating the effects of palmatine on tumor growth, current literature available through targeted searches does not provide specific examples of palmatine chloride hydrate (B1144303) being tested in transgenic cancer models, where oncogenes are expressed or tumor suppressor genes are inactivated to induce spontaneous tumor formation.

Table 1: Findings in Rodent Cancer Models

Model Type Cell Line Key Findings
Xenograft CMT-U27 (Canine Mammary Gland Tumor) Reduced tumor volume and weight; Disrupted tumor vasculature; Inhibited metastasis to lymph nodes. researchgate.netnih.gov

Models of Inflammation and Pain (e.g., pleurisy, zymosan-induced arthritis, nociception models)

Preclinical models of inflammation are crucial for evaluating the efficacy of potential anti-inflammatory compounds. The carrageenan-induced pleurisy model in rats is a standard method to study acute inflammation. nih.govnih.govmdpi.com This model involves injecting carrageenan into the pleural cavity, which leads to an inflammatory response characterized by fluid accumulation (exudate) and the migration of leukocytes, particularly neutrophils. nih.govnih.gov While this is a relevant model for assessing anti-inflammatory activity, specific studies investigating the effects of palmatine chloride hydrate in the carrageenan-induced pleurisy model were not identified in the conducted searches.

Zymosan-induced arthritis is another common model used to study inflammatory joint disease. Zymosan, a component of yeast cell walls, induces an acute and chronic inflammatory response when injected into the joints of rodents. nih.gov A similar model, monosodium urate (MSU) crystal-induced gouty arthritis, has been used to study the effects of palmatine. In a mouse model of MSU-induced gouty arthritis, palmatine was shown to attenuate joint swelling and reduce the infiltration of neutrophils into the joint synovitis. This suggests that palmatine has a protective effect against crystal-induced inflammation.

Nociception models are employed to study pain perception and the efficacy of analgesics. Common models include the hot plate test and the formalin test. The hot plate test assesses the response to a thermal stimulus, primarily measuring central nociceptive pathways. The formalin test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later inflammatory phase. These models are suitable for evaluating the potential antinociceptive effects of compounds like palmatine, however, specific studies detailing the use of these models for this compound were not prominently found in the search results.

Table 2: Findings in Inflammation Models

Model Type Induction Agent Key Findings for Palmatine
Gouty Arthritis Monosodium Urate (MSU) Crystals Attenuated joint swelling; Decreased neutrophil infiltration.

Neurodegenerative and Oxidative Stress Models (e.g., Aβ-transgenic C. elegans, aluminum chloride models)

The nematode Caenorhabditis elegans serves as a valuable model organism for studying neurodegenerative diseases due to its simple nervous system and conserved genetic pathways. In an Aβ-transgenic C. elegans model, which expresses the human amyloid-beta (Aβ) peptide associated with Alzheimer's disease, palmatine demonstrated neuroprotective effects. Treatment with palmatine was found to delay the paralysis phenotype and reduce the accumulation of reactive oxygen species (ROS), indicating a mitigation of Aβ-induced toxicity and oxidative stress.

Aluminum chloride-induced neurotoxicity models in rodents are also utilized to mimic aspects of neurodegeneration. Chronic exposure to aluminum chloride can lead to oxidative stress, cholinergic dysfunction, and the formation of amyloid-like plaques in the brain. While this model is established for studying neuroprotective agents, specific research detailing the effects of this compound in this particular model was not prominently identified in the conducted searches.

Table 3: Findings in Neurodegenerative and Oxidative Stress Models

Model Type Key Features Key Findings for Palmatine
Aβ-transgenic C. elegans Expresses human amyloid-beta peptide Delayed paralysis; Reduced reactive oxygen species.

Metabolic Disorder Models (e.g., for dyslipidemia, obesity)

High-fat diet (HFD)-induced models in rodents are widely used to study metabolic disorders such as dyslipidemia and obesity. These models effectively mimic the metabolic dysregulation observed in human metabolic syndrome. In a study using male Sprague-Dawley rats, a high-fat diet was used to establish a model of impaired glucose tolerance (IGT), a prediabetic state often associated with obesity and dyslipidemia.

The investigation revealed that treatment with palmatine ameliorated the HFD-induced impaired glucose tolerance and improved insulin (B600854) resistance. mdpi.com Furthermore, palmatine treatment was associated with an increased β-cell mass in the pancreas, suggesting a protective effect on pancreatic islet function. mdpi.com These findings indicate that palmatine can positively influence glucose homeostasis in a diet-induced model of metabolic dysregulation. mdpi.com

Table 4: Findings in Metabolic Disorder Models

Model Type Induction Method Key Findings for Palmatine
Impaired Glucose Tolerance High-Fat Diet (HFD) in rats Ameliorated impaired glucose tolerance; Improved insulin resistance; Increased pancreatic β-cell mass. mdpi.com

Gastrointestinal Disease Models (e.g., gastric ulcer, colitis)

Animal models of gastrointestinal diseases are essential for evaluating potential therapeutic agents. The acetic acid-induced gastric ulcer model in rats is a common method to study gastroprotection. In this model, acetic acid is applied to the serosal surface of the stomach, leading to the formation of a well-defined ulcer. Palmatine has been shown to exert a gastroprotective effect in this model, significantly reducing the ulcer area. The mechanism of action is believed to be associated with its anti-inflammatory properties and the protection of the gastric mucosa.

For inflammatory bowel disease research, the dextran sulfate sodium (DSS)-induced colitis model in mice is frequently employed. Oral administration of DSS in drinking water induces an acute colitis that mimics features of human ulcerative colitis, including weight loss, diarrhea, and rectal bleeding. In this model, palmatine has been demonstrated to alleviate the symptoms of colitis and protect against intestinal epithelial cell injury and barrier dysfunction.

Table 5: Findings in Gastrointestinal Disease Models

Model Type Induction Method Key Findings for Palmatine
Gastric Ulcer Acetic Acid in rats Reduced ulcer area; Exhibited gastroprotective effects.
Ulcerative Colitis Dextran Sulfate Sodium (DSS) in mice Alleviated colitis symptoms; Protected against intestinal epithelial injury and barrier dysfunction.

Cardiovascular Injury Models

Preclinical models of cardiovascular injury are critical for understanding disease pathogenesis and testing new therapies. The isoproterenol-induced cardiac hypertrophy model in rats is a widely used method to study pathological heart growth. nih.gov Isoproterenol, a β-adrenergic agonist, when administered chronically, leads to cardiac hypertrophy, a key risk factor for heart failure. nih.gov

In a study utilizing this model, palmatine treatment was found to significantly attenuate isoproterenol-induced cardiac hypertrophy. nih.gov The protective effects of palmatine were associated with the modulation of specific signaling pathways involved in the hypertrophic response, highlighting its potential as a therapeutic agent for pathological cardiac remodeling. nih.gov

Table 6: Findings in Cardiovascular Injury Models

Model Type Induction Method Key Findings for Palmatine
Cardiac Hypertrophy Isoproterenol in rats Attenuated cardiac hypertrophy; Modulated signaling pathways related to hypertrophy. nih.gov

Ex Vivo Models for Permeation Studies in Preclinical Settings

Ex vivo models are an important intermediate step between in vitro and in vivo studies, providing a more physiologically relevant environment for assessing drug permeation across biological barriers. These models typically use excised tissues from animals, such as skin or intestinal segments, mounted in diffusion chambers (e.g., Franz cells). This setup allows for the measurement of the rate and extent of drug transport across the tissue.

While ex vivo permeation studies are a standard methodology in preclinical drug development for assessing dermal and intestinal absorption, specific studies detailing the ex vivo permeation of this compound were not identified through the conducted searches. Such studies would be valuable for understanding its absorption characteristics and informing the development of topical or oral formulations.

Pharmacokinetic and Metabolic Research Aspects

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The pharmacokinetic profile of palmatine (B190311) has been investigated in several preclinical species, primarily in rats and chickens, revealing characteristics of its absorption, distribution, metabolism, and excretion (ADME).

In Sprague-Dawley rats, pharmacokinetic experiments have shown differences between intravenous and oral administration. nih.gov Following intravenous administration, palmatine exhibited faster absorption and slower elimination compared to oral dosing. nih.gov The time to reach maximum plasma concentration (Tmax) was significantly shorter for intravenous injection compared to oral administration. nih.gov Conversely, the elimination half-life (t1/2) was considerably longer after intravenous delivery. nih.gov

Studies in Partridge Shank chickens after intramuscular injection showed that palmatine was absorbed quickly, reaching its peak plasma concentration (Cmax) of 0.24 µg/mL at 0.19 hours. nih.gov The drug was widely distributed in tissues and was eliminated slowly, with an elimination half-life of 3.98 hours. nih.gov Palmatine was still detectable in plasma 12 hours post-administration. nih.gov

Tissue distribution analysis in chickens revealed that the highest concentrations of palmatine were found in the kidneys, followed by the liver, spleen, heart, lung, and muscles. nih.gov The compound was almost completely cleared from the lungs 26 hours after administration and was not detectable or was significantly reduced in other tissues after 48 hours. nih.gov In rats, palmatine has demonstrated the ability to cross the blood-brain barrier, which is a key characteristic for its action on the central nervous system. nih.gov

Pre-experimental results in chickens indicated that palmatine was not absorbed after oral administration, and its clearance was rapid following intravenous injection, which may account for its limited absorption when given orally. nih.gov Palmatine is also identified as a substrate for the P-glycoprotein (P-gp) efflux pump, which may contribute to its relatively poor bioavailability. nih.gov

Table 1: Pharmacokinetic Parameters of Palmatine in Preclinical Species
ParameterSpeciesRoute of AdministrationValueReference
Tmax (Time to Peak Concentration)Sprague-Dawley RatOral (10 mg/kg)0.9 ± 0.9 h nih.gov
Tmax (Time to Peak Concentration)Sprague-Dawley RatIntravenous (2.5 mg/kg)0.1 ± 0.0 h nih.gov
t1/2 (Elimination Half-life)Sprague-Dawley RatOral (10 mg/kg)5.7 ± 2.1 h nih.gov
t1/2 (Elimination Half-life)Sprague-Dawley RatIntravenous (2.5 mg/kg)23.3 ± 14.0 h nih.gov
Cmax (Peak Concentration)Partridge Shank ChickenIntramuscular (5 mg/kg)0.24 µg/mL nih.gov
Tmax (Time to Peak Concentration)Partridge Shank ChickenIntramuscular (5 mg/kg)0.19 h nih.gov
t1/2β (Elimination Half-life)Partridge Shank ChickenIntramuscular (5 mg/kg)3.98 h nih.gov

Identification and Characterization of Metabolites

Metabolic studies in rats have led to the identification of a substantial number of palmatine metabolites. nih.gov In one comprehensive study, a total of 58 metabolites were detected across various biological samples, including plasma, liver tissue, bile, urine, and feces, after oral administration. nih.gov The metabolic pathways primarily involve Phase I reactions, such as demethylation and hydroxylation, and Phase II reactions, including glucuronidation and sulfation. nih.govcabidigitallibrary.org

Table 2: Distribution of Palmatine Metabolites Identified in Rats
Biological SampleNumber of Metabolites IdentifiedReference
Urine46 nih.gov
Bile34 nih.gov
Liver Tissue26 nih.gov
Plasma18 nih.gov
Feces10 nih.gov

Phase I metabolism of palmatine predominantly involves oxidative reactions. researchgate.net In rats, demethylation and hydroxylation have been identified as key transformation pathways. nih.gov Research using human hepatocytes also confirmed that the biotransformation of palmatine includes O-demethylation or hydroxylation. nih.gov In vitro studies with rat intestinal flora identified metabolites formed by the loss of a methyl group from the C-2 or C-3 position, resulting in columbamine (B1221706) and jatrorrhizine, respectively. researchgate.net Further demethylation of these metabolites can lead to the formation of demethyleneberberine. researchgate.netresearchgate.net In total, 15 Phase I metabolites were identified in rats. researchgate.net One of its metabolites, 8-oxypalmatine, has been noted for its bioactivity. nih.gov

Phase II metabolic reactions are major pathways for palmatine, involving conjugation with glucuronic and sulfuric acids. cabidigitallibrary.orgresearchgate.net These conjugation reactions, specifically glucuronidation and sulfation, follow the initial Phase I modifications. nih.govnih.gov Studies in rats have identified 43 different Phase II metabolites. researchgate.net The product of palmatine demethylation is conjugated by either glucuronidation or sulfation in human hepatocytes. nih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Enzymatic Pathways Involved in Biotransformation

The biotransformation of palmatine is mediated by specific enzyme systems. In vitro studies using human recombinant cytochrome P450 (CYP) enzymes have shown that CYP2D6, and to a lesser degree CYP1A2, can mediate the O-demethylation of palmatine. nih.gov Palmatine has also been shown to be a partial agonist of the aryl hydrocarbon receptor, which can lead to increased expression of CYP1A enzymes in certain hepatic cell models. researchgate.net Additionally, research on the metabolic transformation by intestinal microbiota has suggested the involvement of the enzyme CYP51 in the demethylation of palmatine to produce metabolites like columbamine and jatrorrhizine. researchgate.net

Bioavailability Assessment in Preclinical Animal Models

The oral bioavailability of palmatine in preclinical animal models is generally low. nih.gov In rats, studies have reported varying but consistently low values for absolute bioavailability after oral administration. One study calculated that the absolute bioavailability did not exceed 10%. nih.gov Another study using a UPLC-MS/MS method to investigate pharmacokinetics in rats reported a slightly higher absolute bioavailability of 15.5%. researchgate.net This poor oral bioavailability is a common characteristic among isoquinoline (B145761) alkaloids and may be attributed to factors such as poor absorption and the first-pass effect in the liver. nih.govnih.gov

Chemical Research and Derivatives of Palmatine Chloride Hydrate

Synthetic Methodologies for Palmatine (B190311) Chloride Hydrate (B1144303) and its Analogs

The synthesis of palmatine derivatives primarily involves the modification of the parent palmatine (PMT) molecule, which is often extracted from natural sources like Coptis chinensis and Berberis aristata nih.govresearchgate.net. Researchers have developed various strategies to introduce different functional groups at specific positions on the palmatine scaffold, particularly at the C-9 and C-13 positions, to generate a library of analogs.

A common starting point for synthesizing 9-O-substituted derivatives is the conversion of palmatine to palmatrubine. This intermediate is prepared by heating palmatine under a vacuum, followed by acidification researchgate.net. From palmatrubine, a variety of analogs can be created:

Ester derivatives are synthesized by reacting palmatrubine with specific acyl chlorides in the presence of a base like triethylamine researchgate.net.

Ether derivatives are prepared by reacting palmatrubine with halogenated hydrocarbons or substituted benzyl halides, using potassium carbonate (K2CO3) as a catalyst researchgate.netresearchgate.net.

Another significant class of derivatives is the 9-N-substituted analogs. These are typically synthesized by heating palmatine directly with various primary or secondary amines, which act as both the nucleophilic reagent and the solvent researchgate.net. Further modifications can be made; for instance, a free amine group can be introduced and subsequently reacted with acyl chlorides to produce amide derivatives researchgate.net.

Modifications at other positions have also been explored. For example, the introduction of long carbon-chain alkyl groups at the C-13 position has been achieved to enhance antitumor activity akjournals.com. Additionally, palmatine can be selectively reduced to dihydropalmatine using sodium borohydride (NaBH4) as a reducing agent, providing another scaffold for further derivatization researchgate.net.

Table 1: Summary of Synthetic Strategies for Palmatine Analogs

Derivative Type Starting Material Key Reagents Position of Modification
9-O-Ester Analogs Palmatrubine Acyl chlorides, Triethylamine C-9
9-O-Ether Analogs Palmatrubine Halogenated hydrocarbons, K2CO3 C-9
9-N-Amine Analogs Palmatine Primary/Secondary Amines C-9
13-Alkyl Analogs Palmatine Alkylating agents C-13
Dihydro-derivatives Palmatine Sodium borohydride (NaBH4) Reduction of core structure

Structure-Activity Relationship (SAR) Studies of Palmatine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of palmatine derivatives influences their biological activity. These studies guide the rational design of more potent and selective therapeutic agents.

For Antibacterial Activity: SAR studies on derivatives targeting Helicobacter pylori have revealed that modifications at the 9-position are critical. The introduction of a suitable secondary amine substituent at this position was found to be beneficial for antibacterial potency ojp.govnih.govnih.gov. Conversely, converting this amine to an amide group led to a partial or complete loss of activity, suggesting that an ionizable nitrogen at the 9-position is essential for its anti-H. pylori effects researchgate.net. For broader antimicrobial activity, studies on 9-O-substituted derivatives showed that antibacterial effects against Gram-positive bacteria could be increased by up to 64-fold compared to the parent palmatine nih.gov. The length of the alkyl side chain introduced at the C-9-O position was also found to influence both antimicrobial activity and toxicity nih.gov.

For Anti-Fibrogenic Activity: In the context of anti-fibrotic activity, evaluated by the inhibition of collagen α1 (I) (COL1A1) promotor activity, SAR studies of 9-O-substituted derivatives indicated that the introduction of a benzyl motif on the 9-oxygen atom was favorable for activity researchgate.net.

For Antitumor Activity: Research into the anticancer properties of palmatine analogs has shown that modifications at the C-13 position can significantly enhance cytotoxicity. The introduction of long-chain alkyl groups, such as n-hexyl or n-octyl groups, at this position markedly improved antitumor activity against various cancer cell lines akjournals.com. This enhancement is thought to be due to an increase in the molecule's lipophilicity, which may improve its ability to permeate cell membranes and increase its bioavailability akjournals.com.

Table 2: Key Findings from SAR Studies of Palmatine Derivatives

Biological Activity Favorable Structural Modification Position Rationale/Observation
Anti-Helicobacter pylori Secondary amine substituent C-9 Ionizable nitrogen appears essential for activity researchgate.netojp.gov.
General Antimicrobial 9-O-alkylation C-9 Increased potency against Gram-positive bacteria nih.gov.
Anti-Fibrogenic Benzyl motif on oxygen C-9 Favorable for inhibiting COL1A1 promotor activity researchgate.net.
Antitumor Long-chain alkyl groups C-13 Enhances cytotoxicity, likely by increasing lipophilicity akjournals.com.

Development of Novel Analogs with Enhanced Biological Activities

Building on synthetic strategies and SAR insights, researchers have successfully developed novel palmatine analogs with significantly enhanced biological activities compared to the parent compound.

One notable example is compound 1c , a 9-N substituted derivative, which demonstrated potent antibacterial activity against several metronidazole-resistant strains of Helicobacter pylori. Its minimum inhibitory concentration (MIC) values were in the range of 4–16 μg/mL, a significant improvement over palmatine ojp.govnih.govnih.gov. Further studies suggest that compound 1c may exert its effect by targeting the H. pylori urease enzyme ojp.govnih.govnih.gov.

In the area of anti-fibrosis, compound 6c , a 9-O-substituted derivative, was identified as a novel and potent agent against hepatic fibrogenesis researchgate.netnih.gov. This analog was found to effectively suppress the expression of COL1A1 at both the mRNA and protein levels. Its mechanism of action involves the inhibition of both the canonical transforming growth factor-beta 1 (TGF-β1)/Smads pathway and the non-canonical janus-activated kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway researchgate.net.

For anticancer applications, the synthesis of 13-n-alkyl analogs of palmatine has led to compounds with enhanced cytotoxicity. Specifically, 13-n-octyl-palmatine (4d) displayed potent activity against seven different cancer cell lines in vitro akjournals.com. These 13-substituted derivatives were consistently more cytotoxic than both berberine (B55584) and palmatine, highlighting the success of this modification strategy in improving anticancer efficacy akjournals.com.

Furthermore, structural optimization has yielded derivatives with other enhanced properties. For instance, the introduction of an n-propyl ether moiety at the C-9 position of palmatine's structure conferred potent antiplatelet aggregation properties nih.gov.

Table 3: Novel Palmatine Analogs with Enhanced Biological Activities

Analog Modification Enhanced Activity Mechanism of Action
Compound 1c 9-N-substitution Potent antibacterial (anti-H. pylori) Targets H. pylori urease ojp.govnih.govnih.gov.
Compound 6c 9-O-substitution Potent anti-fibrogenic Inhibits TGF-β1/Smads and JAK1/STAT3 pathways researchgate.net.
13-n-octyl-palmatine 13-n-alkyl substitution Enhanced antitumor cytotoxicity Increased lipophilicity and cell permeability akjournals.com.
9-O-propyl palmatine 9-O-substitution Potent antiplatelet aggregation Targets protein kinase G and PI3K/Akt pathways nih.gov.

Spectroscopic and Analytical Characterization for Research Purity and Identity

The confirmation of the chemical structure and the assessment of the purity of newly synthesized or isolated palmatine derivatives are essential steps in chemical and pharmacological research. A suite of spectroscopic and analytical techniques is employed for this purpose, ensuring the identity and quality of the compounds under investigation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone analytical techniques for the separation, identification, and quantification of palmatine and its analogs akjournals.comnih.govsigmaaldrich.com. These methods are prized for their precision and reproducibility.

In modern research, UPLC is frequently coupled with mass spectrometry, particularly tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), to create a highly sensitive and powerful analytical platform researchgate.netakjournals.com. This combination, known as UPLC/QTOF-MS, is extensively used for:

Metabolite Identification : It is a rapid and sensitive method for screening and identifying the metabolites of palmatine in various biological samples, including plasma, urine, bile, and tissues nih.govnih.gov. By analyzing the accurate mass and fragmentation patterns, researchers can elucidate the metabolic pathways of the compound. One study successfully identified a total of 58 metabolites of palmatine in rats using this technique nih.gov.

Pharmacokinetic Studies : UPLC-MS/MS is applied to develop and validate methods for quantifying palmatine in plasma, which is essential for studying its absorption, distribution, metabolism, and excretion (ADME) researchgate.net. These studies establish key parameters such as linearity, precision, accuracy, and the lower limit of quantification researchgate.net.

Metabonomics : UPLC/QTOF-MS-based metabonomics is used to investigate the biochemical effects of palmatine on biological systems, such as in studying its ameliorative effects on H. pylori-induced chronic atrophic gastritis by analyzing changes in the metabolic profiles of serum and urine nih.govresearchgate.net.

Quality Control : These methods are used for the simultaneous quantification of palmatine and other related alkaloids in herbal extracts and pharmaceutical preparations, ensuring product quality and consistency akjournals.com.

The definitive identification and structural elucidation of palmatine and its newly synthesized derivatives rely on a combination of spectroscopic techniques that each provide unique and complementary information.

Mass Spectrometry (MS) : This technique is fundamental for determining the molecular weight of a compound. High-resolution mass spectrometry provides the exact molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure and connectivity nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are arguably the most powerful tools for elucidating the complete structure of an organic molecule. They provide detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the various functional groups present in a molecule. Each functional group (e.g., O-H, C=O, C-O, N-H) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint that aids in structural confirmation nih.gov.

Together, these methods are routinely used to characterize palmatine isolated from natural sources and to confirm the structures of its synthetic derivatives, ensuring that the correct molecule has been obtained before proceeding with biological testing nih.govnih.gov.

Raman spectroscopy is a vibrational spectroscopy technique that provides a distinct chemical fingerprint of a molecule, complementing information from FTIR. A more advanced application is Surface-Enhanced Raman Scattering (SERS), a highly sensitive technique that can amplify the Raman signal by factors of up to 10¹⁰ to 10¹¹, enabling the detection of molecules at extremely low concentrations, sometimes down to the single-molecule level wikipedia.org.

The SERS effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver youtube.com. This signal enhancement overcomes the primary limitation of conventional Raman spectroscopy, which is its inherently weak signal mdpi.com.

In the context of palmatine research, SERS has been used to study the interaction of palmatine and related protoberberine alkaloids with silver surfaces ojp.gov. Such studies, often combined with theoretical calculations, provide insights into the molecule's adsorption geometry on the metal surface, which is critical for understanding the enhancement mechanism and optimizing SERS-based detection methods ojp.gov. Given its high sensitivity and specificity, SERS is a promising analytical tool for the trace detection of palmatine and its derivatives in complex biological matrices, with potential applications in therapeutic drug monitoring and diagnostics nih.govmdpi.com.

Advanced Formulation and Drug Delivery Research

Strategies for Improving Physicochemical Properties for Research Applications

A key challenge in the research application of Palmatine (B190311) chloride is its hygroscopicity, or its tendency to absorb moisture from the air, which can affect its stability and handling.

The formation of pharmaceutical salt cocrystals has emerged as a promising strategy to enhance the stability of Palmatine chloride. This technique involves combining the ionic drug with a neutral coformer to create a new crystalline solid with improved physicochemical properties.

Another approach involved the synthesis of a pharmaceutical salt of Palmatine with saccharinate (PMT-SAC). This strategy was also successful in significantly improving the hygroscopic stability of Palmatine. The improved stability is attributed to the formation of strong hydrogen bonds between the Palmatine cations and saccharin anions, which limits the interaction with external water molecules. Notably, this particular salt formation did not compromise the maximum solubility in pure water when compared to Palmatine chloride.

Table 1: Comparison of Hygroscopic Stability of Palmatine Chloride and its Salt Cocrystals

Compound Coformer Outcome on Hygroscopic Stability Reference
Palmatine chloride-gallic acid (PMTCl-GA) Gallic acid Significantly higher than Palmatine chloride
Palmatine-saccharinate (PMT-SAC) Saccharin Significantly improved compared to Palmatine chloride

Development of Novel Drug Delivery Systems for Preclinical Efficacy

To improve the delivery and potential efficacy of Palmatine in preclinical studies, various novel drug delivery systems have been explored. These systems aim to enhance solubility, permeability, and targeted delivery.

Nanocarrier systems offer a promising avenue for the delivery of phytochemicals like Palmatine. While specific research on nanocrystals and nanostructured lipid carriers for Palmatine chloride hydrate (B1144303) is limited, studies on liposomes and other nanoparticles have shown potential.

Liposomes: A study focused on the development of Palmatine-loaded flexible nano-liposomes demonstrated significant improvements in drug delivery characteristics. These flexible nano-liposomes, prepared using a thin-film homogenization method, exhibited high encapsulation efficiency and good stability. The formulation consisted of phosphatidylcholine, cholesterol, and propylene glycol as a softening agent.

The resulting flexible nano-liposomes were spherical or elliptical multi-lamellar vesicles with a mean size of approximately 185 nm and a zeta potential of -53 mV. In vitro studies using pig vaginal mucosa showed that the accumulated permeation amount of Palmatine from these flexible nano-liposomes was 1.53 times higher than that from classic liposomes and 2.86 times higher than from a lotion formulation after 6 hours. These findings suggest that flexible nano-liposomes can significantly increase the vaginal mucosa permeability of Palmatine. researchgate.net

Chitosan Nanoparticles: In another study, Palmatine chloride-loaded chitosan nanoparticles were developed. These nanoparticles were synthesized using the ionic gelation method and exhibited a spherical morphology. The study reported that drug loading and encapsulation efficiencies increased in a dose-dependent manner, with a maximum encapsulation of 80.2% at a concentration of 40 μg. The nanoparticles also showed enhanced retention at acidic pH.

Table 2: Characteristics of Palmatine-Loaded Nanocarrier Systems

Nanocarrier System Key Formulation Components Mean Particle Size (nm) Encapsulation Efficiency (%) Key Finding Reference
Flexible Nano-liposomes Phosphatidylcholine, Cholesterol, Propylene glycol 185 ± 19 78 ± 2.13 Increased in vitro permeability across pig vaginal mucosa researchgate.net
Chitosan Nanoparticles Chitosan 58 80.2 (at 40 μg) Dose-dependent drug loading and enhanced retention at acidic pH

Solid dispersion is a well-established technique to improve the dissolution rate and bioavailability of poorly soluble compounds by dispersing the drug in a hydrophilic carrier. While specific studies on the formulation of Palmatine chloride hydrate into solid dispersions are not extensively detailed in the reviewed literature, the principle of this approach holds promise for enhancing its dissolution characteristics. The technique involves the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, prepared by methods such as melting, solvent evaporation, or melting-solvent method. This can lead to the drug being in an amorphous state, which has a higher energy and thus better solubility and dissolution properties compared to the crystalline form.

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can lead to improved solubility and bioavailability of poorly water-soluble drugs.

While direct research on this compound in SEDDS is limited, a study on a related compound, l-tetrahydropalmatine, demonstrated the potential of this approach. A self-microemulsifying drug delivery system (SMEDDS) was developed, and the formulation was optimized using a design of experiment approach. The optimized liquid SMEDDS was then solidified by absorbing it onto a solid carrier to create pellet-SMEDDS. A pharmacokinetic study in rabbits showed that the SMEDDS formulation improved the oral bioavailability of l-tetrahydropalmatine by 198.63% compared to a suspension. Importantly, the bioavailability of the solidified pellet-SMEDDS was not significantly different from the liquid SMEDDS, indicating the success of the solidification process without compromising the in vivo performance. These findings suggest that SEDDS could be a viable strategy for enhancing the oral delivery of this compound.

In Vitro and Ex Vivo Models for Permeation Enhancement Evaluation

The evaluation of permeation enhancement is a crucial step in the development of novel drug delivery systems. Various in vitro and ex vivo models are utilized to predict the in vivo performance of these formulations.

For Palmatine, in vitro permeation studies have been conducted to assess the efficacy of novel formulations. For instance, the study on Palmatine-loaded flexible nano-liposomes utilized side-by-side diffusion cells with pig vaginal mucosa as the barrier. This ex vivo model allowed for the quantification of the accumulated permeation of Palmatine over time and demonstrated the superior permeability of the flexible nano-liposome formulation compared to conventional liposomes and a lotion. researchgate.net The selection of the appropriate in vitro or ex vivo model is critical and depends on the intended route of administration and the specific biological barrier to be overcome. These models provide valuable data on the potential of a formulation to enhance drug permeation before proceeding to more complex and costly preclinical in vivo studies.

Emerging Research Areas and Future Directions

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area of emerging research is the exploration of palmatine's synergistic effects when combined with other bioactive compounds. This approach aims to enhance therapeutic efficacy and potentially reduce the required concentrations of individual agents.

One notable area of investigation is the combination of palmatine (B190311) with other alkaloids, such as berberine (B55584). Studies have shown that a combination of palmatine and berberine can exert a stronger inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, than either compound alone. nih.gov This synergistic action suggests a potential for developing more potent treatments for neurodegenerative disorders. nih.govnih.govresearchgate.net For instance, in microglial cells, the combination of berberine and palmatine synergistically suppressed the production of inflammatory markers like TNF-α and iNOS. nih.gov This effect was linked to their interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov

Another study highlighted the synergistic antioxidant potential of palmatine when combined with trolox (B1683679) and ascorbic acid. cellmolbiol.org The combination of palmatine and trolox, in particular, demonstrated a stronger antioxidant activity than palmatine alone. cellmolbiol.org

The table below summarizes key findings on the synergistic effects of palmatine with other compounds:

Compound Combination Observed Synergistic Effect Potential Therapeutic Application Reference
Palmatine + BerberineEnhanced acetylcholinesterase (AChE) inhibitionAlzheimer's Disease nih.gov
Palmatine + BerberineSynergistic anti-inflammatory effects in microgliaNeuroinflammatory conditions nih.gov
Palmatine + TroloxStronger antioxidant activityOxidative stress-mediated diseases cellmolbiol.org
Palmatine + DoxorubicinSynergistic and additive antiproliferative effectsBreast Cancer mdpi.comnih.gov

Exploration of Palmatine Chloride Hydrate (B1144303) in Combination Therapies

Building on the concept of synergy, researchers are actively investigating the role of palmatine chloride hydrate in formal combination therapies for various diseases. This involves pairing palmatine with established drugs to improve treatment outcomes.

In oncology, palmatine has been shown to sensitize breast cancer cells to the chemotherapeutic agent doxorubicin. mdpi.comnih.gov Isobolographic analysis revealed synergistic and additive interactions between palmatine and doxorubicin, suggesting that palmatine could be a potential candidate agent in breast cancer treatment. mdpi.comnih.gov

Furthermore, the potential for combination therapies extends to metabolic diseases. While research has compared the effects of palmatine to metformin (B114582) and glimepiride (B1671586) in managing insulin (B600854) resistance, future studies could explore their combined use to leverage their different mechanisms of action. mdpi.com The ability of palmatine to be combined with other antidiabetic drugs with few adverse reactions is an area of interest. dovepress.com

Advanced Computational and In Silico Modeling for Mechanism Prediction

Advanced computational and in silico modeling are becoming indispensable tools for predicting the mechanisms of action of this compound. These methods allow researchers to simulate interactions between palmatine and biological targets at a molecular level, providing insights that can guide further experimental work.

Molecular docking simulations have been employed to understand how palmatine interacts with various proteins. For example, in silico studies have investigated the binding of palmatine to calmodulin, a calcium-binding protein, to elucidate its effects on cell cycle regulation in cancer cells. tandfonline.com Other research has used molecular docking to explore the interaction of palmatine with the main protease (Mpro) of viruses, suggesting its potential as an antiviral agent. mdpi.com

A notable study integrated in vitro and in silico approaches to evaluate palmatine chloride's ability to inhibit and disassemble tau-derived peptide fibrils, which are associated with Alzheimer's disease. nih.gov Molecular dynamics simulations revealed that palmatine interacts with key residues of the peptide responsible for fibril formation, providing a mechanistic explanation for its observed inhibitory effects. nih.gov

Role in Omics-Based Research (e.g., Transcriptomics, Metabolomics in preclinical studies)

Omics-based research, including transcriptomics and metabolomics, is providing a more holistic view of the biological effects of this compound in preclinical studies. These technologies allow for the simultaneous analysis of thousands of genes or metabolites, offering a comprehensive picture of the cellular response to palmatine treatment.

In a study on colorectal cancer, global profiling of the transcriptome and proteomics of MSI2 knockout cells led to the identification of 38 candidate MSI2-targeted genes. frontiersin.org This approach was instrumental in identifying palmatine as a functional antagonist of the RNA-binding protein Musashi-2 (MSI2). frontiersin.org

In the context of diabetes research, studies have used qPCR to evaluate the differential gene expression of key components of the insulin signaling pathway (PI3K, IRS-1, PKC-α, AKT2, and GLUT4) in response to palmatine treatment. mdpi.com This transcriptomic approach has helped to elucidate how palmatine may improve insulin sensitivity.

Potential for Targeted Delivery and Precision Research Approaches

To overcome challenges such as low bioavailability, researchers are exploring targeted delivery systems and precision research approaches for this compound. frontiersin.org These strategies aim to deliver the compound specifically to the site of action, thereby increasing its efficacy and reducing potential side effects.

Nano-delivery systems are a key area of focus. frontiersin.org Encapsulating palmatine in nanoparticles could improve its solubility, stability, and ability to cross biological barriers. Another approach to enhance the properties of palmatine is the formation of pharmaceutical salt cocrystals. For instance, a cocrystal of palmatine chloride with gallic acid has been shown to have significantly higher hygroscopic stability. researchgate.netresearcher.life

Precision research approaches also involve modifying the chemical structure of palmatine to improve its therapeutic properties. One such modification is C13 alkylation, which is being investigated to enhance its clinical potential. frontiersin.org

Identification of Novel Molecular Targets and Pathways

Ongoing research continues to identify novel molecular targets and signaling pathways through which this compound exerts its effects. This is crucial for understanding its full therapeutic potential and for the development of more targeted therapies.

Recent studies have identified several new targets for palmatine. For example, it has been shown to be an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme involved in immune regulation and a target in cancer therapy. medchemexpress.com Palmatine has also been found to inhibit the West Nile virus (WNV) NS2B-NS3 protease, highlighting its potential as an antiviral agent. medchemexpress.com

In prostate cancer cells, palmatine has been shown to target the ribosomal protein S6 (rpS6)/NF-κB/FLIP pathway, leading to the inhibition of cell growth and invasion. nih.govlktlabs.com Furthermore, research in colorectal cancer has identified the RNA-binding protein Musashi-2 (MSI2) as a direct target of palmatine. frontiersin.org

Network pharmacology and molecular docking studies have predicted that palmatine acts on numerous anti-Alzheimer's disease targets, with the PI3K-Akt signaling pathway being one of the most significant. nih.gov

The table below presents some of the identified molecular targets and pathways of palmatine:

Molecular Target/Pathway Associated Disease/Process Reference
Indoleamine 2,3-dioxygenase 1 (IDO-1)Cancer, Immune Regulation medchemexpress.com
West Nile virus (WNV) NS2B-NS3 proteaseViral Infections medchemexpress.com
rpS6/NF-κB/FLIP pathwayProstate Cancer nih.govlktlabs.com
Musashi-2 (MSI2)Colorectal Cancer frontiersin.org
PI3K-Akt signaling pathwayAlzheimer's Disease nih.gov
α7 nicotinic acetylcholine receptor (α7 nAChR)Neuroinflammation nih.gov

Development of Advanced Analytical Methods for Biological Matrices

The development of advanced and sensitive analytical methods is essential for accurately quantifying this compound in various biological matrices such as plasma, urine, and tissues. japsonline.com This is crucial for pharmacokinetic studies, understanding its metabolism, and for quality control of herbal medicines.

High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of palmatine. researchgate.netnih.gov Methods have been developed for the simultaneous determination of palmatine and other alkaloids like berberine in human plasma. researchgate.net The use of fluorescence detectors (HPLC-FLD) and mobile phase additives like cucurbit frontiersin.orguril has been shown to enhance the sensitivity of these methods. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and specificity for the quantification of palmatine in biological samples. researchgate.net These methods are particularly valuable for detecting low concentrations of the compound and its metabolites.

Other techniques that have been applied to the analysis of palmatine include FT-Raman and surface-enhanced Raman scattering (SERS) spectroscopy. chemicalbook.comsigmaaldrich.com These methods provide structural information and can be used to study the interaction of palmatine with other molecules.

Q & A

Q. What are the key physicochemical properties of palmatine chloride hydrate critical for experimental design?

this compound (C₂₁H₂₂ClNO₄·xH₂O) has a molecular weight of 387.86 g/mol and a melting point of 206–207°C (decomposition). It is soluble in hot water and alcohol, requiring storage at -20°C to maintain stability. These properties dictate solvent selection (e.g., hot aqueous buffers for solubility) and storage protocols to avoid degradation .

Q. Which analytical methods are recommended for confirming identity and purity in laboratory settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., RP-HPLC using C18 columns) is optimal for purity assessment, as demonstrated in alkaloid isolation studies . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural identity, with melting point analysis serving as a preliminary check .

Q. How should researchers design dose-response experiments for this compound’s antioxidant activity?

Use in vitro radical scavenging assays (e.g., DPPH or ABTS) with concentrations ranging from 1–100 μM. Include ascorbic acid as a positive control. Pre-dissolve the compound in hot water or ethanol, and validate solubility using dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. What methodological approaches are recommended to study its inhibitory effects on prostate cancer cell invasion?

Conduct transwell invasion assays using PC-3 or DU145 cells treated with 10–50 μM this compound. Assess NF-κB activation via Western blot (e.g., p65 phosphorylation) and FLIP expression. Use TNF-α as a pro-inflammatory inducer and BAY 11-7082 as an NF-κB inhibitor control .

Q. How can contradictions in reported bioactivity data across cellular models be resolved?

Contradictions (e.g., varying IC₅₀ values in cancer vs. normal cells) may arise from differences in cell line-specific uptake mechanisms or assay conditions. Perform comparative studies under standardized protocols (e.g., serum-free media, matched incubation times) and validate results using orthogonal assays (e.g., CRISPR knockdown of target genes like FLIP) .

Q. What strategies optimize the isolation of this compound from plant extracts for structural studies?

Use column chromatography with Amberlite XAD-2 resin followed by RP-HPLC (C18 column, acetonitrile/water gradient). Monitor fractions at 345 nm (characteristic UV absorption of protoberberine alkaloids). Validate yields using gravimetric analysis and cross-check with NMR for structural confirmation .

Q. How does this compound interact with DNA, and what experimental techniques elucidate this mechanism?

It binds preferentially to AT-rich DNA regions via intercalation. Employ ethidium bromide displacement assays monitored by fluorescence quenching. Confirm binding modes using circular dichroism (CD) spectroscopy and molecular docking simulations with B-DNA models .

Methodological Considerations

  • Data Validation : Cross-reference bioactivity results with pharmacokinetic studies (e.g., plasma stability assays) to rule out false positives from metabolite interference .
  • Contamination Control : Verify compound purity ≥96% via HPLC before biological assays, as impurities (e.g., berberine derivatives) may confound results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.